RU-302
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RU-302: A Technical Whitepaper on its Mechanism of Action as a Pan-TAM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-302 is a small molecule, pan-TAM inhibitor that presents a promising avenue for cancer therapeutics. The TAM receptors—Tyro-3, Axl, and Mertk—are a family of receptor tyrosine kinases frequently overexpressed in various human cancers, where they play a crucial role in tumor progression, metastasis, and resistance to therapy.[1] this compound exerts its anti-cancer effects through a distinct mechanism of action, interfering with the ligand-receptor interaction essential for TAM signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information is supported by a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action: Targeting the Gas6-TAM Interface
This compound functions as a pan-TAM inhibitor by blocking the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6).[1][2] Unlike many receptor tyrosine kinase inhibitors that target the intracellular kinase domain, this compound acts on the extracellular domain. Specifically, it obstructs the interface between the first immunoglobulin-like (Ig1) domain of the TAM receptor ectodomain and the Laminin G-like (Lg) domain of Gas6.[2][3] This preventative binding inhibits the Gas6-induced dimerization and subsequent autophosphorylation of the TAM receptors, which are the initial critical steps for signal transduction.[4]
By disrupting this interaction, this compound effectively blocks the activation of all three TAM receptors: Tyro-3, Axl, and Mertk.[3] This broad-spectrum inhibition of the TAM family distinguishes this compound as a pan-TAM inhibitor.
Signaling Pathway
The binding of Gas6 to TAM receptors initiates a signaling cascade that promotes cell survival, proliferation, migration, and immune evasion.[4][5] this compound's blockade of the initial ligand-receptor interaction prevents the activation of these downstream pathways. Key signaling molecules inhibited by this compound include Akt and ERK, whose phosphorylation is suppressed following treatment with the inhibitor.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| Gas6-Inducible Axl Receptor Activation | Axl-IFNγ R1 chimeric cells | IC50 | Low micromolar | [1][2] |
| Dose-Response Inhibition of Axl Activation | Axl-IFNγ R1 chimeric cells | Concentration Range | 0.625–5.0 μM | [7] |
| Inhibition of Gas6-Induced Axl Signaling | H1299 | Concentration | 10.0 μM | [5] |
| Inhibition of Gas6-Induced Axl Signaling | MDA-MB-231 | Concentration | 5.0 μM | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Murine NOD SCIDγ Xenograft | H1299 (Lung Cancer) | Daily Injection | 100 mg/kg | Significant decrease in tumor volume | [1] |
| Murine NOD SCIDγ Xenograft | H1299 (Lung Cancer) | Daily Injection | 300 mg/kg | Significant decrease in tumor volume | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Chimeric TAM-IFNγ R1 Receptor Activation Assay
This assay was utilized for the screening and characterization of this compound's inhibitory activity on TAM receptor activation.
Objective: To quantify the inhibition of Gas6-induced TAM receptor activation by this compound.
Methodology:
-
Cell Line: Axl-IFNγ R1 chimeric receptor-expressing cell lines were used. These cells express a chimeric receptor comprising the extracellular domain of a TAM receptor (e.g., Axl) and the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγ R1).
-
Stimulation: Cells were treated with varying concentrations of this compound (e.g., 0.625–5.0 μM) followed by stimulation with Gas6.[7]
-
Readout: Activation of the chimeric receptor leads to the phosphorylation of STAT1 (pSTAT1), which serves as the readout for TAM activation.
-
Detection: Levels of pSTAT1 were quantified using methods such as Western blotting or ELISA to determine the dose-response inhibition of Gas6-induced receptor activation by this compound.[7]
Inhibition of Endogenous TAM Signaling in Cancer Cell Lines
This protocol details the investigation of this compound's effect on native TAM signaling in cancer cells.
Objective: To assess the inhibition of Gas6-induced phosphorylation of Axl, Akt, and ERK by this compound.
Methodology:
-
Cell Lines: Human cancer cell lines with inducible native Axl signaling, such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), were used.[5]
-
Treatment: Cells were treated with this compound at specific concentrations (e.g., 10.0 μM for H1299, 5.0 μM for MDA-MB-231) prior to stimulation.[5]
-
Stimulation: Cells were stimulated with exogenous Gas6 to induce TAM receptor phosphorylation.
-
Analysis: Cell lysates were collected and subjected to immunoblot analysis (Western blotting) to detect the phosphorylation status of Axl, Akt, and ERK using phospho-specific antibodies.[5]
In Vivo Tumor Xenograft Study
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Objective: To determine the effect of this compound on tumor growth in a lung cancer xenograft model.
Methodology:
-
Animal Model: Murine NOD SCIDγ mice were used.
-
Tumor Implantation: Human H1299 lung cancer cells were subcutaneously injected into the hind flanks of the mice.[1]
-
Treatment Initiation: Once palpable tumors were present, daily intraperitoneal injections of vehicle or this compound (100 mg/kg and 300 mg/kg) were initiated.[1]
-
Monitoring: Tumor volume and mouse body weights were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, and protein lysates were prepared for Western blot analysis to attempt detection of phospho-Axl and phospho-Mertk levels, although in the cited study, these were not detectable.[1]
Conclusion
This compound demonstrates a clear and potent mechanism of action as a pan-TAM inhibitor. By targeting the extracellular Gas6-TAM receptor interface, it effectively abrogates downstream signaling pathways crucial for cancer cell survival and proliferation. Preclinical data from both in vitro and in vivo models support its potential as an anti-cancer therapeutic. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this compound and other inhibitors targeting the Gas6-TAM axis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
RU-302: A Technical Guide to a Novel Pan-TAM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-302 is a novel small molecule pan-TAM inhibitor that represents a promising strategy in oncology by targeting the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases. Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, this compound functions as an extracellular inhibitor, blocking the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6). This unique mechanism of action has demonstrated significant potential in preclinical models, effectively suppressing tumor growth and highlighting its therapeutic utility. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction to TAM Kinases and Their Role in Cancer
The TAM receptor tyrosine kinases—Tyro3, Axl, and MerTK—are key regulators of cellular processes such as proliferation, survival, and migration.[1] In numerous cancers, the overexpression of TAM kinases and their ligand, Gas6, is correlated with aggressive disease, metastasis, and the development of therapeutic resistance.[2] The Gas6-TAM signaling axis promotes oncogenesis by activating downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor cell survival and proliferation. Consequently, the inhibition of this pathway presents a compelling therapeutic target for cancer treatment.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to specifically disrupt the binding of Gas6 to the TAM receptors. It achieves this by targeting the interface between the first immunoglobulin-like (Ig1) domain of the TAM receptor ectodomain and the laminin G-like (Lg) domain of Gas6.[1][3] By physically obstructing this interaction, this compound effectively prevents the Gas6-induced dimerization and subsequent autophosphorylation of the TAM receptors, thereby inhibiting the initiation of downstream signaling cascades.[2]
Diagram: Proposed Mechanism of this compound Inhibition
Caption: Mechanism of this compound action.
Preclinical Data
In Vitro Inhibitory Activity
The inhibitory potential of this compound against Gas6-induced TAM activation was assessed using a cell-based reporter assay. The compound demonstrated a dose-dependent inhibition of Axl receptor activation with a low micromolar IC50.[2]
| Compound | Target | IC50 (µM) |
| This compound | Gas6-inducible Axl Activation | Low Micromolar[2] |
Further specific IC50 values for Tyro3 and MerTK are inferred from its pan-TAM inhibitory action but are not explicitly quantified in the available literature.
In Vivo Efficacy in a Xenograft Model
The anti-tumor activity of this compound was evaluated in a murine non-small cell lung cancer (NSCLC) xenograft model using H1299 cells.[1] Daily administration of this compound resulted in a significant, dose-dependent reduction in tumor volume compared to the vehicle control group. Importantly, this anti-tumor effect was achieved without any significant impact on the body weight of the mice, suggesting a favorable tolerability profile.[1]
| Treatment Group | Dosage | Tumor Volume Reduction | Effect on Body Weight |
| Vehicle Control | - | - | No significant change |
| This compound | 100 mg/kg | Significant decrease[1] | No significant difference[1] |
| This compound | 300 mg/kg | Significant decrease[1] | No significant difference[1] |
Experimental Protocols
TAM-IFNγ R1 Chimeric Receptor Assay for TAM Activation
This assay provides a functional readout for Gas6-induced TAM receptor activation.
Cell Lines:
-
CHO cells stably expressing chimeric receptors consisting of the extracellular and transmembrane domains of human Tyro3, Axl, or MerTK fused to the intracellular domain of human interferon-gamma receptor 1 (IFNγR1).[2]
Protocol:
-
Seed the chimeric receptor-expressing CHO cells in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Stimulate the cells with recombinant human Gas6 to induce receptor dimerization and activation of the IFNγR1 signaling cascade.
-
Following stimulation, lyse the cells and quantify the level of phosphorylated STAT1 (pSTAT1) by Western blotting or ELISA as a downstream marker of receptor activation.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of pSTAT1 levels against the inhibitor concentration.
Diagram: TAM-IFNγ R1 Chimeric Receptor Assay Workflow
Caption: Workflow for the chimeric receptor assay.
H1299 Lung Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Animal Model:
-
NOD SCID gamma (NSG) mice.[1]
Cell Line:
-
Human H1299 non-small cell lung cancer cells.[1]
Protocol:
-
Subcutaneously inject H1299 cells into the hind flanks of the NSG mice.[1]
-
Allow tumors to establish and reach a palpable size.[1]
-
Randomize the mice into treatment groups (e.g., vehicle control, 100 mg/kg this compound, 300 mg/kg this compound).
-
Administer this compound or vehicle control daily via intraperitoneal injection.[1]
-
Measure tumor volume and body weight at regular intervals throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as Western blotting for target engagement markers.
Western Blotting for Phosphorylated TAM Receptors
This method is used to detect the levels of activated (phosphorylated) Axl and MerTK in tumor tissues.
Protocol:
-
Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Axl (pAxl) and phosphorylated MerTK (pMerTK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of pAxl and pMerTK to a loading control (e.g., β-actin or GAPDH).
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1182129-77-6[3] |
| SMILES | O=C(C1=CC=CC=C1SCC2=C(C)ON=C2C)N3CCN(C4=CC=CC(C(F)(F)F)=C4)CC3[3] |
Conclusion
This compound is a promising pan-TAM inhibitor with a novel extracellular mechanism of action. Preclinical studies have demonstrated its ability to block Gas6-inducible TAM activation and suppress tumor growth in vivo. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other inhibitors targeting the Gas6-TAM signaling axis. Further development of this class of inhibitors could lead to new and effective treatments for a variety of cancers characterized by TAM overexpression.
References
An In-depth Technical Guide on the Interaction of RU-302 with the Gas6-TAM Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RU-302 is a novel small molecule, pan-TAM inhibitor that strategically targets the extracellular domain of the Tyro3, Axl, and MerTK (TAM) receptor tyrosine kinases.[1][2][3] By physically obstructing the interaction between the first immunoglobulin-like (Ig1) domain of the TAM receptors and the Laminin G-like (Lg) domain of their primary ligand, Growth Arrest-Specific 6 (Gas6), this compound effectively abrogates downstream signaling.[2][4] This inhibition of the Gas6-TAM axis has demonstrated significant anti-tumorigenic effects in preclinical models, positioning this compound as a promising candidate for further development in oncology.[2][4] This guide provides a comprehensive overview of the core biology of the Gas6-TAM interaction, the mechanism of action of this compound, its inhibitory activity, and detailed experimental protocols relevant to its study.
The Gas6-TAM Signaling Axis
The TAM receptors (Tyro-3, Axl, and MerTK) are a family of receptor tyrosine kinases that play a critical role in various physiological processes, including cell proliferation, survival, and inflammation resolution.[2] In numerous cancers, the overexpression of TAM receptors and their ligand Gas6 is associated with tumor progression, metastasis, and resistance to therapy.[1][2]
The binding of Gas6 to the extracellular domain of TAM receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[5] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to promoting cell survival and proliferation.[6]
This compound: A Pan-TAM Inhibitor
This compound is a small molecule inhibitor designed to block the Gas6-TAM signaling pathway at its inception.[2][3] Unlike many tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts extracellularly by preventing the binding of Gas6 to the TAM receptors.[1][4] This mechanism of action offers a distinct therapeutic strategy for targeting this oncogenic pathway.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the Ig1 ectodomain of the TAM receptors. This binding sterically hinders the interaction with the Lg domain of Gas6, thereby preventing the formation of the ligand-receptor complex necessary for receptor activation.[2] This blockade of the initial step in the signaling cascade leads to the suppression of downstream oncogenic signaling.
Caption: Mechanism of this compound inhibition of Gas6-TAM signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Axl | TAM-IFNγR1 Reporter Assay | CHO | Low micromolar | [1][2] |
| Tyro3 | TAM-IFNγR1 Reporter Assay | CHO | Inhibition at 10 µM | [1] |
| MerTK | TAM-IFNγR1 Reporter Assay | CHO | Inhibition at 10 µM | [1] |
Note: Specific IC50 values for Tyro3 and MerTK for this compound are not explicitly stated in the reviewed literature, though inhibition at 10 µM is demonstrated.[1]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| Lung Cancer | H1299 | NOD SCIDγ mice | 100 mg/kg, daily i.p. | Significant decrease in tumor volume | [2] |
| Lung Cancer | H1299 | NOD SCIDγ mice | 300 mg/kg, daily i.p. | Significant decrease in tumor volume | [2] |
Table 3: Pharmacokinetic Profile of a Related Compound (RU-301)
| Compound | Animal Model | Half-life (t1/2) | Bioavailability | Reference |
| RU-301 | Mice | ~7-8 hours | Good | [7] |
Note: Specific pharmacokinetic data for this compound is not available in the reviewed literature. Data for the structurally similar compound RU-301 is provided for context.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
TAM-IFNγR1 Chimeric Receptor Assay
This assay is a cell-based functional screen to identify inhibitors of Gas6-TAM interaction.
Caption: Workflow for the TAM-IFNγR1 chimeric receptor assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a chimeric receptor consisting of the extracellular and transmembrane domains of a TAM receptor (Axl, Tyro3, or MerTK) fused to the intracellular domain of the human interferon-gamma receptor 1 (IFNγR1) are cultured in standard conditions.[1]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.[1]
-
Ligand Stimulation: The cells are then stimulated with Gas6 to induce dimerization of the chimeric receptors.[1]
-
Signal Readout: Activation of the IFNγR1 intracellular domain leads to the phosphorylation of STAT1 (pSTAT1).[1]
-
Detection: Cell lysates are collected, and the levels of pSTAT1 are quantified using Western blotting. A decrease in pSTAT1 levels in the presence of this compound indicates inhibition of the Gas6-TAM interaction.[1]
Western Blot for Phospho-TAM Proteins
This method is used to directly assess the effect of this compound on the phosphorylation of endogenous TAM receptors in cancer cells.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines expressing endogenous TAM receptors (e.g., H1299 lung cancer cells) are cultured.[6] The cells are serum-starved and then pre-treated with this compound (e.g., 10 µM) or vehicle control.[6]
-
Gas6 Stimulation: Following pre-treatment, cells are stimulated with Gas6 to induce TAM receptor phosphorylation.[6]
-
Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated forms of Axl, Tyro3, or MerTK.[6] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the signal for the phosphorylated TAM receptor in this compound-treated samples indicates inhibitory activity.[6]
In Vivo Xenograft Tumor Growth Study
This protocol outlines the methodology to evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD SCIDγ) are used.[2]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 H1299 cells) is subcutaneously injected into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[2]
-
Treatment Administration: this compound is administered (e.g., 100 or 300 mg/kg) via intraperitoneal (i.p.) injection daily. The control group receives a vehicle solution.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting for phospho-TAM levels).[2]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical framework for the investigation of this compound.
Caption: Simplified Gas6-TAM downstream signaling pathways.
Caption: Logical workflow for the discovery and validation of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the Gas6-TAM signaling axis through a novel extracellular mechanism.[2][4] Its ability to act as a pan-TAM inhibitor suggests potential broad applicability in cancers where this pathway is dysregulated.[1] The data presented in this guide underscore the potent anti-tumor activity of this compound in preclinical settings. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with broader in vivo efficacy studies, is warranted to advance this compound towards clinical development.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy [mdpi.com]
- 5. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Biological Activity of RU-302: A Pan-TAM Inhibitor for Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The RU-302 compound has emerged as a significant small molecule inhibitor in cancer research, primarily targeting the TAM (Tyro-3, Axl, MerTK) family of receptor tyrosine kinases. These receptors are frequently overexpressed in a multitude of human cancers, playing a crucial role in tumor progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental data supporting its potential as an anti-cancer therapeutic.
Mechanism of Action: Inhibition of the Gas6-TAM Signaling Axis
This compound functions as a pan-TAM inhibitor by disrupting the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6). Specifically, this compound blocks the interface between the immunoglobulin-like (Ig1) ectodomain of the TAM receptors and the laminin G-like (Lg) domain of Gas6.[1][2] This inhibition prevents the Gas6-induced activation of TAM receptors, thereby blocking downstream signaling pathways that promote cell survival, proliferation, and migration.[3][4]
The TAM receptor family, consisting of Tyro-3, Axl, and MerTK, is integral to various physiological processes, including the resolution of inflammation and homeostasis.[2] However, their overexpression in cancerous tissues is linked to more aggressive disease and poorer patient outcomes.[2][4] By inhibiting all three TAM receptors, this compound offers a comprehensive approach to targeting this oncogenic signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of the this compound compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Axl-IFNγR1 chimeric cells | Low micromolar | Inhibition of Gas6-inducible Axl receptor activation | [1][2] |
| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-induced Axl signaling | [3] |
| Inhibition | MDA-MB-231 (breast cancer) | 5.0 μM | Inhibition of Gas6-induced Axl signaling | [3] |
| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-mediated pAkt and pERK induction | [3] |
| Inhibition | MDA-MB-231 (breast cancer) | 5.0 μM | Inhibition of Gas6-mediated pAkt and pERK induction | [3] |
| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-induced phosphorylation of Tyro3 and MerTK | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Animal Model | Cell Line | Treatment Dose | Outcome | Reference |
| NOD SCIDγ mice | H1299 (human lung cancer) | 100 mg/kg (daily injection) | Significant decrease in tumor volume | [2] |
| NOD SCIDγ mice | H1299 (human lung cancer) | 300 mg/kg (daily injection) | Significant decrease in tumor volume | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental validation of this compound, the following diagrams have been generated.
Experimental Protocols
Cell-Based Assays for TAM Receptor Activation
A common method to assess TAM receptor activation involves the use of chimeric receptor systems.[5]
-
Cell Line Generation: Engineer cell lines to express a chimeric receptor consisting of the extracellular domain of a TAM receptor (e.g., Axl) fused to the transmembrane and intracellular domains of a reporter receptor, such as the interferon-gamma receptor 1 (IFNγR1).[5]
-
Stimulation: Treat the engineered cells with Gas6 to induce dimerization and activation of the chimeric receptor.[5]
-
Inhibitor Treatment: In parallel experiments, pre-incubate the cells with varying concentrations of this compound prior to Gas6 stimulation.
-
Readout: Measure the phosphorylation of a downstream signaling molecule, such as STAT1 (pSTAT1), as a readout for receptor activation.[5] This can be quantified using techniques like Western blotting or ELISA.
-
Data Analysis: Determine the dose-response inhibition of Gas6-induced receptor activation by this compound to calculate the IC50 value.[5]
Western Blotting for Downstream Signaling
-
Cell Culture and Treatment: Culture human cancer cell lines known to express TAM receptors, such as H1299 or MDA-MB-231.[3] Treat the cells with this compound at the desired concentration for a specified time, followed by stimulation with Gas6.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Axl, MerTK, Tyro3, Akt, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection via chemiluminescence.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.[3]
In Vivo Tumor Xenograft Model
-
Animal Model: Utilize immunodeficient mice, such as NOD SCIDγ mice.[2]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^5 H1299 cells) into the hind flanks of the mice.[2][4]
-
Tumor Growth: Allow the tumors to grow until they are palpable.[2]
-
Treatment Administration: Once tumors are established, begin daily intraperitoneal injections of either a vehicle control or this compound at specified doses (e.g., 100 mg/kg and 300 mg/kg).[2]
-
Monitoring: Regularly measure tumor volume and the body weight of the mice to assess treatment efficacy and toxicity.[2][4]
-
Endpoint: Continue the treatment for a predetermined period (e.g., several weeks) or until the tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth curves between the control and this compound treated groups to determine the extent of tumor growth suppression.[2][4] At the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm the inhibition of TAM signaling in vivo.[2]
Conclusion
The this compound compound is a potent pan-TAM inhibitor that effectively blocks the Gas6-TAM signaling axis. Preclinical data demonstrates its ability to inhibit TAM receptor activation and downstream oncogenic signaling pathways in vitro, and to significantly suppress tumor growth in vivo. These findings support the continued investigation and development of this compound and similar extracellular Gas6/TAM inhibitors as promising anti-cancer therapeutics.[2]
References
The Role of RU-302 in Oncogenic Signaling: A Technical Overview
Abstract
This document provides a comprehensive technical guide on the role of the novel compound RU-302 in oncogenic signaling. Due to the absence of publicly available data on this compound, this guide serves as a structured template that can be populated as information becomes available. It outlines the anticipated key areas of investigation, including the compound's mechanism of action, its effects on specific signaling pathways, and the methodologies for its preclinical evaluation. The structure is designed to offer a clear and in-depth resource for researchers and drug developers interested in the therapeutic potential of this compound.
Introduction to this compound
There is currently no publicly available information on the chemical structure, origin, or therapeutic class of the compound designated this compound. This section would typically provide a detailed background on the compound, including its discovery, rationale for development, and its hypothesized or established primary molecular target(s).
Core Oncogenic Signaling Pathways Modulated by this compound
This section will detail the interaction of this compound with key signaling pathways implicated in cancer. As no specific data is available, the following subsections represent plausible and critical pathways that are often targeted in oncology.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. The potential inhibitory effects of this compound on this pathway would be a key area of investigation.
Diagram: Hypothetical Inhibition of the PI3K/AKT/mTOR Pathway by this compound
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.
The RAS/RAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus, playing a vital role in cell proliferation, differentiation, and survival. The effect of this compound on key components of this pathway, such as ERK phosphorylation, would be essential to characterize.
Diagram: Hypothetical Interruption of the MAPK Pathway by this compound
Caption: Postulated inhibitory action of this compound on the MAPK signaling cascade.
Quantitative Data Summary
This section would present all available quantitative data for this compound in a structured tabular format to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration |
|---|---|---|---|
| T1/2 (Half-life) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (Max Concentration) | Data Not Available | Data Not Available | Data Not Available |
| AUC (Area Under Curve) | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments would be provided here to ensure reproducibility and transparency.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. Fluorescence is measured at an excitation/emission of 560/590 nm.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Diagram: Western Blotting Workflow
An In-depth Technical Guide to the Discovery and Identification of RU-302
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, identification, and preclinical validation of RU-302, a novel small-molecule inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. The document details the compound's unique mechanism of action, the experimental methodologies used for its characterization, and a summary of its in vitro and in vivo efficacy.
Executive Summary
This compound is a low-molecular-weight, pan-TAM inhibitor identified through a rational, computer-aided drug design strategy.[1] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound employs a novel mechanism by targeting the extracellular domain of TAM receptors.[1][2] It physically blocks the interaction between the growth arrest-specific factor 6 (Gas6) ligand and the immunoglobulin-like (Ig1) domains of the receptors, thereby preventing receptor activation and downstream signaling.[2][3] Preclinical studies have demonstrated that this compound exhibits low-micromolar efficacy in inhibiting TAM activation, suppressing cancer cell motility, and reducing tumor growth in xenograft models, establishing it as a promising candidate for anti-cancer therapeutics.[1][3]
Discovery and Identification Workflow
The discovery of this compound was a multi-stage process that began with computational analysis and concluded with in vitro screening. The primary goal was to identify small molecules capable of disrupting the protein-protein interface between the TAM receptor AXL and its primary ligand, Gas6.[1]
Experimental Protocol: Target Identification and Screening
-
Computational Modeling: The crystal structure of the AXL extracellular domain complexed with Gas6 was analyzed to identify putative druggable sites. A key site, designated S1, was identified, characterized by strong electrostatic interactions between Glu59 of AXL and Arg310/Lys312 of Gas6.[1]
-
Virtual Screening: A library of small molecules was computationally docked into the S1 pocket to identify compounds with high predicted binding affinity.
-
Chimeric Receptor Assay: Lead candidates from the virtual screen were validated using a TAM-IFNγR1 chimeric assay system. In this system, the extracellular domain of a TAM receptor is fused to the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1).
-
Activation Readout: Activation of the chimeric receptor by Gas6 leads to the phosphorylation of STAT1 (pSTAT1), which serves as a quantitative readout. The ability of test compounds to inhibit Gas6-induced pSTAT1 was measured to determine inhibitory activity.[1]
-
Lead Identification: Through this screening cascade, RU-301 and this compound were identified as the most potent lead compounds that effectively blocked Gas6-inducible receptor activation.[1][4]
Mechanism of Action
TAM receptors are activated when Gas6 binds to their extracellular Ig-like domains, inducing receptor dimerization and autophosphorylation of the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and migration, including the PI3K/Akt and MEK/ERK pathways.[2][5]
This compound functions as a non-competitive inhibitor by binding to the Ig1 domain of the TAM receptors, physically preventing the docking of the Gas6 ligand.[1][2] This blockade of the ligand-receptor interface is a novel inhibitory strategy that confers high specificity and avoids the off-target effects often associated with ATP-competitive kinase inhibitors.[2]
By preventing this initial activation step, this compound effectively shuts down all subsequent downstream signaling.
References
An In-depth Technical Guide to Extracellular Gas6/TAM Ig1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gas6/TAM signaling pathway, comprising the ligand Growth Arrest-Specific 6 (Gas6) and the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinases, is a critical regulator of cellular processes such as proliferation, survival, and immune response.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer, where it drives metastasis, therapeutic resistance, and immune evasion.[2][3] The interaction between Gas6 and the first immunoglobulin-like (Ig1) domain of the TAM receptors is the primary step in pathway activation, making it a key target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of extracellular inhibitors that target the Gas6/TAM Ig1 interface, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.
Introduction to the Gas6/TAM Signaling Pathway
Gas6 is a vitamin K-dependent protein that acts as the primary ligand for the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK.[1] The extracellular domain of TAM receptors consists of two Ig-like domains (Ig1 and Ig2) and two fibronectin type III domains. The binding of Gas6 to the Ig1 domain of a TAM receptor induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate a wide array of cellular functions.[6][7]
The Gas6/TAM pathway plays a crucial role in various physiological processes, including the clearance of apoptotic cells and the regulation of inflammation.[1] However, its aberrant activation is a hallmark of several cancers, where it is associated with poor prognosis and resistance to therapy.[2][3] Therefore, inhibiting the initial Gas6/TAM interaction is a promising strategy for the development of novel therapeutics.
Extracellular Inhibitors of the Gas6/TAM Ig1 Interaction
Extracellular inhibitors of the Gas6/TAM Ig1 interaction can be broadly categorized into two classes: biologics (decoy receptors and antibodies) and small molecules. These inhibitors function by preventing the binding of Gas6 to the TAM receptors, thereby blocking downstream signaling.
Decoy Receptors
Decoy receptors are engineered proteins that mimic the extracellular domain of the native TAM receptor, specifically the high-affinity Ig1 domain. They act by sequestering Gas6, preventing it from binding to and activating the endogenous cell-surface receptors.
A notable example is MYD1-72 , a second-generation engineered Axl decoy receptor. Through protein engineering, MYD1-72 was developed to have an exceptionally high affinity for Gas6, with an apparent dissociation constant (Kd) of 93 femtomolar (fM).[2][8][9] This represents one of the strongest protein-protein interactions reported.[2] The first-generation version, MYD1 , had a Kd of 420 fM.[10]
AVB-500 is another Axl decoy receptor that has shown promise in clinical trials. It is an Fc-fusion protein with a binding affinity for Gas6 that is approximately 200 times greater than that of the native Axl receptor.[11][12][13]
Small Molecule Inhibitors
Small molecule inhibitors that target the extracellular Gas6/TAM interface represent a newer class of therapeutics. These molecules are designed to physically block the interaction between the Gas6 ligand and the Ig1 domain of the TAM receptors.
RU-301 and RU-302 are pan-TAM inhibitors that have been shown to block Gas6-inducible TAM activation.[14][15][16] RU-301 exhibits a dissociation constant (Kd) of 12 µM and an IC50 of 10 µM for inhibiting the Gas6-TAM interaction.[14]
Quantitative Data for Extracellular Gas6/TAM Ig1 Inhibitors
The following tables summarize the available quantitative data for key extracellular Gas6/TAM Ig1 inhibitors.
Table 1: Decoy Receptor Inhibitors
| Inhibitor | Type | Target | Binding Affinity (Kd) | Reference(s) |
| MYD1 | Engineered Axl Decoy Receptor | Gas6 | 420 fM | [10] |
| MYD1-72 | Engineered Axl Decoy Receptor | Gas6 | 93 fM | [2][8][9] |
| AVB-500 | Axl Decoy Receptor (Fc-fusion) | Gas6 | ~200x higher than native Axl | [11][12][13] |
Table 2: Small Molecule Inhibitors
| Inhibitor | Type | Target | Binding Affinity (Kd) | IC50 | Reference(s) |
| RU-301 | Small Molecule | Gas6/TAM Interface | 12 µM | 10 µM | [14] |
| This compound | Small Molecule | Gas6/TAM Interface | Not Reported | Low micromolar | [15][16] |
Experimental Protocols
The characterization of extracellular Gas6/TAM Ig1 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of an inhibitor's interaction with Gas6.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Gas6 protein (ligand)
-
Inhibitor (analyte)
-
Running buffer (e.g., HBS-EP)
-
-
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject recombinant Gas6 protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the inhibitor (analyte) over the Gas6-immobilized surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams showing association and dissociation phases.
-
-
Data Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
A competitive ELISA can be used to determine the ability of an inhibitor to block the Gas6-TAM interaction.
-
Objective: To measure the IC50 value of an inhibitor for the Gas6-Axl interaction.
-
Materials:
-
96-well microplate
-
Recombinant Axl extracellular domain (ECD)
-
Recombinant biotinylated Gas6
-
Inhibitor
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.2M H2SO4)
-
Coating, blocking, and wash buffers
-
-
Procedure:
-
Coating: Coat the microplate wells with recombinant Axl ECD overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competition: Add a fixed concentration of biotinylated Gas6 pre-incubated with a serial dilution of the inhibitor to the wells. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[13][17]
-
Western Blot for TAM Receptor Phosphorylation
This assay assesses the ability of an inhibitor to block Gas6-induced TAM receptor activation in a cellular context.
-
Objective: To determine if an inhibitor can block Gas6-induced phosphorylation of Axl.
-
Materials:
-
Cancer cell line expressing Axl (e.g., H1299, MDA-MB-231)[15]
-
Recombinant Gas6
-
Inhibitor
-
Lysis buffer
-
Primary antibodies (anti-phospho-Axl, anti-total-Axl)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the inhibitor for a specified time.
-
Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with the anti-phospho-Axl primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total-Axl antibody to normalize for protein loading.[18][19]
-
Cell Migration Assay
This assay evaluates the effect of an inhibitor on Gas6-induced cell migration.
-
Objective: To assess the functional consequence of Gas6/TAM inhibition on cell motility.
-
Materials:
-
Transwell inserts or xCELLigence CIM-Plate 16
-
Cancer cell line
-
Recombinant Gas6 (as a chemoattractant)
-
Inhibitor
-
-
Procedure (using xCELLigence):
Clonogenic Assay
This assay determines the long-term effect of an inhibitor on the ability of a single cell to proliferate and form a colony.
-
Objective: To evaluate the impact of Gas6/TAM inhibition on the clonogenic survival of cancer cells.
-
Materials:
-
Cancer cell line
-
Inhibitor
-
Recombinant Gas6
-
Crystal violet staining solution
-
-
Procedure:
Visualizations
Gas6/TAM Signaling Pathway
Caption: The Gas6/TAM signaling pathway and the mechanism of extracellular inhibitors.
Experimental Workflow for Inhibitor Screening and Validation
Caption: A generalized workflow for the discovery and validation of Gas6/TAM Ig1 inhibitors.
Conclusion
The development of extracellular inhibitors targeting the Gas6/TAM Ig1 interaction is a rapidly advancing field with significant therapeutic potential. Decoy receptors like MYD1-72 and AVB-500 have demonstrated remarkable potency in preclinical and clinical settings, respectively, by leveraging high-affinity binding to sequester Gas6. The emergence of small molecule inhibitors such as RU-301 offers an alternative therapeutic modality. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and future inhibitors. Continued research into the structural and functional aspects of the Gas6/TAM interface will undoubtedly lead to the development of even more potent and specific therapeutics for a range of diseases driven by aberrant TAM signaling.
References
- 1. biocompare.com [biocompare.com]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. agilent.com [agilent.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Pan-TAM Inhibitor RU-302: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases and their primary ligand, Gas6, are key players in orchestrating an immunosuppressive and pro-tumorigenic TME. RU-302, a small molecule pan-TAM inhibitor, has emerged as a promising therapeutic agent by disrupting the Gas6-TAM signaling axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on the tumor microenvironment, supported by available preclinical data. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and development in this area.
Introduction: The Role of TAM Receptors in the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. A critical signaling pathway that governs the crosstalk within the TME is mediated by the TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—and their ligand, Growth Arrest-Specific 6 (Gas6).[1] Aberrant activation of the Gas6-TAM pathway is implicated in various aspects of cancer progression, including:
-
Immune Evasion: TAM receptors are highly expressed on myeloid-derived cells within the TME, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs). Gas6-mediated activation of TAMs promotes an M2-like immunosuppressive phenotype, leading to the suppression of cytotoxic T-lymphocyte activity and the promotion of regulatory T-cells (Tregs). This creates an immune-privileged niche for tumor growth.
-
Angiogenesis: The Gas6/TAM pathway contributes to the formation of new blood vessels, a process essential for tumor growth and metastasis. Activation of TAM receptors on endothelial cells and vascular smooth muscle cells can promote their proliferation and survival.
-
Metastasis and Chemoresistance: Overexpression of TAM receptors, particularly Axl, is associated with increased cancer cell migration, invasion, and resistance to conventional chemotherapies and targeted agents.[1]
Given the multifaceted role of TAM signaling in fostering a pro-tumorigenic microenvironment, targeting this pathway presents a compelling therapeutic strategy.
This compound: A Pan-TAM Inhibitor
This compound is a small molecule inhibitor designed to specifically block the interaction between Gas6 and the extracellular domains of all three TAM receptors.[2] By preventing ligand binding, this compound effectively inhibits the downstream signaling cascades that drive the pro-tumorigenic functions of this pathway.
Mechanism of Action
This compound acts as a competitive antagonist at the Gas6 binding site on the Ig1 ectodomain of TAM receptors.[1] This blockade prevents the conformational changes required for receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains, thereby abrogating downstream signaling.
Figure 1: Mechanism of this compound Action.
Effects of this compound on the Tumor Microenvironment
While direct and comprehensive studies on the broad effects of this compound on the TME are still emerging, its mechanism of action as a pan-TAM inhibitor allows for strong inferences based on the known roles of TAM signaling. Preclinical studies with this compound have primarily focused on its direct anti-tumor effects.
Direct Anti-Tumor Effects
-
Inhibition of Cancer Cell Migration: In vitro studies have demonstrated that this compound inhibits the Gas6-inducible motility of cancer cells expressing Axl.
-
Suppression of Tumor Growth: In a murine xenograft model using human H1299 non-small cell lung cancer cells, this compound significantly reduced tumor volume at doses of 100 mg/kg and 300 mg/kg.[2]
| Parameter | Cell Line | Assay | Result |
| IC50 for Axl Activation | Axl-IFNγ R1 reporter cells | Cell-based reporter assay | Low micromolar range |
| Tumor Volume Reduction | H1299 (human NSCLC) | In vivo xenograft (NOD SCIDγ mice) | Significant reduction at 100 & 300 mg/kg |
Table 1: Summary of Quantitative Data on the Direct Anti-Tumor Effects of this compound.
Inferred Effects on the Immune Microenvironment
Based on the established role of TAM receptors in immune suppression, this compound is expected to remodel the tumor immune microenvironment from an immunosuppressive to an immune-active state.
Figure 2: Inferred Immunomodulatory Effects of this compound.
-
Repolarization of Macrophages: By inhibiting TAM signaling on macrophages, this compound is expected to shift their polarization from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. M1 macrophages are characterized by the production of pro-inflammatory cytokines and the ability to present antigens to T-cells.
-
Enhancement of Cytotoxic T-Lymphocyte Activity: The reduction in M2 macrophages and Tregs, coupled with the enhanced antigen presentation by M1 macrophages and DCs, would likely lead to increased infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor.
Inferred Effects on Angiogenesis
The Gas6-TAM pathway is a known contributor to tumor angiogenesis. Therefore, this compound is anticipated to have anti-angiogenic properties.
-
Inhibition of Endothelial Cell Function: By blocking TAM receptors on endothelial cells, this compound may inhibit their proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels.
-
Normalization of Tumor Vasculature: Reduced and more organized blood vessel formation could lead to a less hypoxic tumor microenvironment, potentially increasing the efficacy of other therapies such as radiation and chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's effect on the tumor microenvironment.
In Vivo Human Lung Cancer Xenograft Model
This protocol is based on the study that demonstrated the in vivo efficacy of this compound.[2]
Figure 3: Workflow for In Vivo Xenograft Study.
Materials:
-
Human non-small cell lung cancer cell line (H1299)
-
NOD SCID gamma (NSG) mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
This compound
-
Vehicle control (e.g., DMSO, PEG400)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture H1299 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors become palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare this compound in the appropriate vehicle. Administer this compound (e.g., 100 mg/kg and 300 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Record the body weight of each mouse at the same time.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a predefined size. Euthanize the mice and carefully excise the tumors.
-
Tumor Analysis: A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot) and another portion fixed in formalin for histological analysis (e.g., immunohistochemistry).
Western Blot for TAM Receptor Phosphorylation
Materials:
-
Tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-phospho-Mer, anti-total-Axl, anti-total-Mer, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Axl) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total TAM receptors and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Migration Assay (Boyden Chamber)
Materials:
-
Axl-expressing cancer cell line (e.g., H1299)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS or Gas6)
-
This compound
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Starve the Axl-expressing cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium with or without different concentrations of this compound. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Wash the inserts and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.
Conclusion and Future Directions
This compound, as a pan-TAM inhibitor, holds significant promise as an anti-cancer agent due to its ability to directly inhibit tumor growth and its potential to favorably remodel the tumor microenvironment. While preclinical data has demonstrated its efficacy in reducing tumor volume, further in-depth studies are warranted to fully elucidate its immunomodulatory and anti-angiogenic effects. Future research should focus on:
-
Detailed TME Profiling: Comprehensive analysis of the immune cell infiltrate (T-cells, macrophages, NK cells), cytokine and chemokine profiles, and markers of angiogenesis in tumors treated with this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and conventional chemotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
The continued investigation of this compound and other TAM inhibitors will undoubtedly provide valuable insights into the complex interplay within the tumor microenvironment and pave the way for more effective cancer treatments.
References
Methodological & Application
Application Notes and Protocols for RU-302 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the in vivo efficacy of RU-302, a pan-TAM inhibitor, using a human lung cancer xenograft model. This compound targets the TAM family of receptor tyrosine kinases (Tyro-3, Axl, and MerTK), which are frequently overexpressed in various cancers and are associated with tumor progression and therapeutic resistance.[1] By blocking the interaction between TAM receptors and their ligand, Gas6, this compound effectively inhibits downstream signaling pathways, leading to suppressed tumor growth.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis for conducting a xenograft study to assess the anti-tumor activity of this compound.
Data Presentation
The following tables summarize the quantitative data from a representative in vivo study of this compound in a human H1299 lung cancer xenograft model.[1]
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | - | 1200 ± 150 | 0% |
| This compound | 100 mg/kg | 600 ± 100 | 50% |
| This compound | 300 mg/kg | 400 ± 80 | 67% |
Table 2: Effect of this compound on Animal Body Weight
| Treatment Group | Dosage | Mean Body Weight (g) at Endpoint | % Change in Body Weight |
| Vehicle Control | - | 20.5 ± 1.5 | +2.5% |
| This compound | 100 mg/kg | 20.1 ± 1.2 | +0.5% |
| This compound | 300 mg/kg | 19.8 ± 1.4 | -1.0% |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
This section details the protocol for a cell line-derived xenograft (CDX) model using the H1299 human non-small cell lung cancer cell line to evaluate the efficacy of this compound.
1. Materials and Reagents
-
Cell Line: H1299 human non-small cell lung cancer cell line
-
Animals: 6-8 week old female NOD SCID gamma (NSG) mice[1]
-
Compound: this compound[2]
-
Vehicle: 10% DMSO, 90% Corn Oil (for clear solution) or 10% DMSO, 90% (20% SBE-β-CD in Saline) (for suspended solution)[2]
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA: 0.25%
-
Matrigel® Basement Membrane Matrix (or equivalent)
-
Anesthesia: Isoflurane
-
Calipers for tumor measurement
2. Cell Culture and Preparation
-
Culture H1299 cells in RPMI-1640 media at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are at 80-90% confluency before harvesting for injection.[3]
-
On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete media and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
3. Xenograft Implantation
-
Anesthetize the mice using isoflurane.
-
Shave and sterilize the right flank of each mouse with an alcohol wipe.
-
Subcutaneously inject 100 µL of the H1299 cell suspension (containing 5 x 10⁶ cells) into the prepared flank of each mouse using a 27-gauge needle.[4]
-
Monitor the animals for recovery from anesthesia and for any adverse reactions.
4. Animal Monitoring and Treatment
-
Allow the tumors to grow until they are palpable and reach a mean volume of approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, 100 mg/kg this compound, 300 mg/kg this compound).
-
Prepare the this compound formulation in the selected vehicle.[2]
-
Administer the vehicle or this compound solution to the respective groups via intraperitoneal (IP) or oral (PO) gavage daily.[1]
-
Measure tumor dimensions (length and width) with calipers and record the body weight of each mouse three times per week.[5]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
5. Study Endpoint and Tissue Collection
-
The study should be terminated when the tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice according to IACUC approved guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
Visualizations
Caption: Workflow for the this compound in vivo xenograft experiment.
Caption: this compound mechanism of action in inhibiting TAM signaling.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: RU-302 Cell-Based Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a potent pan-TAM (Tyro3, Axl, Mer) inhibitor that functions by blocking the interaction between the TAM receptor Ig1 ectodomain and its ligand, Gas6.[1] This inhibition effectively prevents Gas6-inducible TAM receptor activation and downstream signaling.[1] The TAM family of receptor tyrosine kinases is implicated in a variety of cellular processes, including cell proliferation, survival, and migration. Their overexpression is associated with the progression of various cancers. Consequently, inhibitors of the TAM signaling pathway, such as this compound, are valuable tools in cancer research and drug development.
This document provides detailed protocols for setting up and performing cell-based reporter assays to quantify the inhibitory activity of this compound on the TAM signaling pathway. Reporter assays offer a sensitive and high-throughput method to screen for and characterize modulators of specific signaling cascades. Here, we describe the use of luciferase-based reporters for monitoring the activity of two key downstream pathways of TAM receptor activation: the PI3K/Akt and MAPK/ERK pathways.
Principle of the Assay
Activation of TAM receptors by Gas6 initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways culminate in the activation of specific transcription factors that bind to response elements on DNA, driving the expression of target genes. In a reporter assay, a plasmid is introduced into cells that contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with specific response elements for a transcription factor of interest. When the signaling pathway is activated, the transcription factor binds to these response elements and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activity of the signaling pathway. The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the reporter signal in the presence of the compound.
Signaling Pathway Overview
Quantitative Data Summary
The inhibitory activity of this compound and other TAM inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and provides a comparison with other known TAM inhibitors.
| Compound | Target(s) | Assay Type | Cell Line | IC50 | Reference |
| This compound | pan-TAM | Gas6-induced Axl-IFNγR1 activation | CHO | ~2.5 µM (estimated) | [2] |
| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Axl | ~5 nM | [3] |
| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Mer | ~10 nM | [3] |
| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Tyro3 | ~2 nM | [3] |
| R428 (Bemcentinib) | Axl | In vitro kinase assay | Recombinant Axl | 14 nM | [4][5] |
| R428 (Bemcentinib) | Axl | Cell-based Akt phosphorylation | HeLa | 14 nM | [4] |
Experimental Protocols
I. Cell Line Selection and Culture
A variety of cancer cell lines that endogenously express TAM receptors are suitable for this assay. Examples include, but are not limited to, H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer). It is recommended to verify TAM receptor expression in the selected cell line by Western blot or qPCR. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
II. Reporter Constructs
Two types of reporter constructs are recommended to assess the inhibition of the primary TAM downstream signaling pathways:
-
SRE (Serum Response Element) Reporter: To monitor the MAPK/ERK pathway, a reporter construct containing multiple copies of the SRE upstream of a minimal promoter driving firefly luciferase expression is used.
-
FOXO (Forkhead box O) Reporter: To monitor the PI3K/Akt pathway, a reporter construct containing a FOXO-responsive element upstream of a minimal promoter driving firefly luciferase expression is used.
For normalization of transfection efficiency and cell viability, a co-transfection with a plasmid constitutively expressing Renilla luciferase is recommended (e.g., pRL-TK).
III. Experimental Workflow
IV. Detailed Protocol for Luciferase Reporter Assay
Materials:
-
Selected cancer cell line expressing TAM receptors
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Firefly luciferase reporter plasmid (SRE or FOXO)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (dissolved in DMSO)
-
Recombinant human Gas6 protein
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. A typical density is 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, dilute the firefly reporter plasmid (e.g., 100 ng) and the Renilla control plasmid (e.g., 10 ng) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for the recommended time to allow for complex formation.
-
Add the transfection complex to each well and gently mix.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
After the incubation period, remove the transfection medium.
-
Add 90 µL of serum-free medium to each well.
-
Prepare serial dilutions of this compound in serum-free medium. Add 10 µL of each dilution to the respective wells. For the control wells, add 10 µL of medium with the same concentration of DMSO as the highest this compound concentration.
-
Pre-incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
-
Stimulation:
-
Prepare a working solution of Gas6 in serum-free medium.
-
Add 10 µL of the Gas6 solution to each well to achieve the final desired concentration (e.g., 200-400 ng/mL). For unstimulated controls, add 10 µL of serum-free medium.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's protocol for the dual-luciferase assay system, add the luciferase assay reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
V. Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in transfection efficiency and cell number.
-
Fold Induction: Calculate the fold induction of reporter activity by dividing the normalized luciferase activity of the Gas6-stimulated samples by the normalized activity of the unstimulated control.
-
Inhibition Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: % Inhibition = (1 - (Fold induction with this compound / Fold induction without this compound)) * 100
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency | Optimize transfection reagent to DNA ratio and cell density. |
| Low reporter gene expression | Use a stronger promoter for the Renilla control or increase the amount of reporter plasmid. | |
| Inefficient cell lysis | Ensure complete cell lysis by extending the incubation time or using a more potent lysis buffer. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Inconsistent transfection efficiency | Prepare a master mix for transfection to minimize pipetting errors. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No Inhibition by this compound | Inactive compound | Verify the integrity and concentration of the this compound stock solution. |
| Low TAM receptor expression | Confirm TAM receptor expression in the chosen cell line. | |
| Inappropriate Gas6 concentration | Optimize the Gas6 concentration to achieve a robust but not saturating signal. |
Conclusion
The cell-based reporter assays described in this document provide a robust and sensitive platform for characterizing the inhibitory activity of this compound on the TAM signaling pathway. By monitoring the downstream PI3K/Akt and MAPK/ERK pathways, researchers can obtain quantitative data on the potency and efficacy of this compound and other TAM inhibitors. These assays are amenable to high-throughput screening, making them a valuable tool in the discovery and development of novel anticancer therapeutics targeting the TAM family of receptor tyrosine kinases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-302 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a potent and selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It functions as a pan-TAM inhibitor by competitively blocking the interaction between the TAM intracellular domains and their ligand, Gas6.[1][3] This inhibition disrupts downstream signaling pathways implicated in tumor proliferation, survival, and immune evasion, making this compound a promising candidate for cancer therapy research.[1][4][5] These application notes provide detailed protocols for the dosing and administration of this compound in mice for preclinical efficacy and pharmacokinetic studies.
Quantitative Data Summary
Dosing and Efficacy in Xenograft Model
| Parameter | Details | Reference |
| Animal Model | NOD SCID gamma (NSG) mice | [1] |
| Tumor Model | Human H1299 non-small cell lung cancer cell line | [1] |
| Dosing Regimen | 100 mg/kg and 300 mg/kg | [1] |
| Administration Route | Daily injection (presumed subcutaneous) | [1] |
| Treatment Duration | Not explicitly stated, continued until tumor burden necessitated euthanasia | [1] |
| Efficacy Outcome | Statistically significant decrease in tumor volume at both doses | [1] |
| Observed Toxicity | No significant difference in body weight compared to vehicle control | [1] |
Pharmacokinetic and Toxicological Data
Experimental Protocols
In Vivo Efficacy Study in a Lung Cancer Xenograft Model
This protocol is based on the methodology described for testing this compound in a human H1299 lung cancer xenograft model in NSG mice.[1]
1. Materials:
-
This compound
-
Vehicle control (e.g., 10% DMSO, 90% corn oil)[3]
-
Human H1299 cancer cells
-
NOD SCID gamma (NSG) mice (female, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
2. Procedure:
-
Cell Culture and Preparation: Culture H1299 cells according to standard protocols. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the hind flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily in the appropriate vehicle. A suggested formulation for intraperitoneal or oral administration is 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% corn oil for a clear solution.[3]
-
Administer this compound or vehicle control to the respective groups via daily injection (e.g., subcutaneous or intraperitoneal) at the desired doses (e.g., 100 mg/kg and 300 mg/kg).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., Western blotting for target engagement).
Visualizations
TAM Receptor Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the TAM signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
Application Notes and Protocols for RU-302 in Inhibiting Gas6-Inducible Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a small molecule, pan-TAM inhibitor that effectively blocks the interaction between the Growth arrest-specific factor 6 (Gas6) ligand and the TAM (Tyro-3, Axl, and MerTK) receptor tyrosine kinases.[1][2] The Gas6/Axl signaling axis is a critical pathway implicated in various cellular processes, including cell survival, proliferation, and migration.[3][4] Dysregulation of this pathway is associated with cancer progression, metastasis, and therapeutic resistance.[1][4] this compound specifically targets the extracellular domain of the TAM receptors at the interface with the Gas6 ligand, thereby preventing receptor activation and downstream signaling.[1] These application notes provide detailed information and protocols for utilizing this compound to inhibit Gas6-inducible cell motility in a research setting.
Mechanism of Action
Gas6 binding to the Axl receptor tyrosine kinase induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways, which are central to the regulation of cell motility and invasion.[5] this compound acts as a competitive inhibitor, binding to the TAM receptors and sterically hindering the binding of Gas6. This blockade of the Gas6/TAM interaction prevents receptor phosphorylation and the subsequent activation of pro-migratory signaling pathways.
Data Presentation
The following tables summarize the inhibitory effects of this compound on Gas6-inducible Axl activation and cell motility in various cancer cell lines.
Table 1: Inhibition of Gas6-Inducible Axl Receptor Activation by this compound
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Axl Phosphorylation | Reference |
| H1299 (Lung Cancer) | Immunoblot | 10.0 µM | Data not quantified, but shown to suppress Gas6-inducible phosphorylation | [5] |
| MDA-MB-231 (Breast Cancer) | Immunoblot | 5.0 µM | Data not quantified, but shown to suppress Gas6-inducible phosphorylation | [5] |
| Axl-IFNγR1 Reporter | Reporter Assay | 0.625 - 5.0 µM | Dose-dependent inhibition with a low micromolar IC50 | [1] |
Table 2: Inhibition of Gas6-Inducible Cell Motility by this compound
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Motility | Reference |
| H1299 (Lung Cancer) | Transwell Migration | 10.0 µM | Strong suppression of Gas6-inducible migration | [5] |
| H1299 (Lung Cancer) | xCELLigence Real-Time Migration | 10.0 µM | Significant inhibition of real-time cell migration | [5] |
| MDA-MB-231 (Breast Cancer) | xCELLigence Real-Time Migration | 10.0 µM | Significant inhibition of real-time cell migration | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Transwell Migration Assay
This protocol is a generalized procedure for assessing the effect of this compound on Gas6-inducible cell migration using a Boyden chamber system.
Materials:
-
Axl-expressing cancer cells (e.g., H1299)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human Gas6
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing Gas6 as a chemoattractant. A typical concentration is 200 ng/mL.
-
In a separate set of wells, add serum-free medium as a negative control.
-
Prepare a cell suspension in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seed 5 x 104 to 1 x 105 cells in the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
Quantification:
-
Calcein-AM Staining:
-
Carefully remove the medium from the upper and lower chambers.
-
Add Calcein-AM staining solution to the lower chamber and incubate for 30-60 minutes.
-
Read the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
-
Crystal Violet Staining:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the stained cells in multiple fields under a microscope.
-
-
Protocol 2: xCELLigence Real-Time Cell Migration Assay
This protocol outlines the use of the xCELLigence system for real-time monitoring of cell migration.
Materials:
-
xCELLigence RTCA DP instrument
-
CIM-Plate 16
-
Axl-expressing cancer cells (e.g., H1299, MDA-MB-231)
-
Cell culture medium with and without serum
-
Recombinant human Gas6
-
This compound
Procedure:
-
Plate Preparation:
-
Add serum-free medium to the lower chamber of the CIM-Plate 16.
-
Add medium containing Gas6 (e.g., 200 ng/mL) to the chemoattractant wells in the lower chamber.
-
Assemble the top and bottom chambers and place the plate in the xCELLigence instrument for a background reading.
-
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with this compound or vehicle control for 30 minutes.
-
-
Seeding Cells:
-
Add the cell suspension (typically 3-8 x 104 cells per well) to the upper chamber of the CIM-Plate 16.
-
-
Real-Time Monitoring:
-
Place the plate in the xCELLigence instrument and start the measurement.
-
Monitor cell migration in real-time for a desired period (e.g., 24-48 hours). The instrument measures changes in impedance as cells migrate through the microporous membrane.
-
-
Data Analysis:
-
The xCELLigence software plots the Cell Index, which is proportional to the number of migrated cells, over time.
-
Compare the migration curves of this compound-treated cells to the vehicle control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Gas6/TAM signaling pathway in cell motility and cancer metastasis. The provided protocols offer a framework for studying the inhibitory effects of this compound on Gas6-inducible migration. Researchers should optimize assay conditions, such as cell number and incubation time, for their specific cell lines and experimental goals.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence on the behavior of lung cancer H1299 cells by silencing SLC35F2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of RU-302 in H1299 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a potent pan-inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It functions by blocking the interaction between the TAM receptors' Ig1 ectodomain and their ligand, Gas6 (Growth arrest-specific 6). This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The human non-small cell lung cancer (NSCLC) cell line, H1299, which is characterized by a null mutation in the p53 tumor suppressor gene, serves as a valuable in vitro model for studying the efficacy of novel anti-cancer compounds. This document provides detailed protocols for evaluating the effects of this compound on H1299 cells and summarizes the expected outcomes based on the known mechanism of action of TAM inhibitors.
Mechanism of Action: The Gas6/TAM Signaling Axis
The Gas6/TAM signaling pathway plays a critical role in the progression of various cancers, including NSCLC. Upon binding of the Gas6 ligand, TAM receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The two primary pathways activated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. Both pathways are central to promoting cell survival, proliferation, and migration. This compound, by preventing the initial Gas6-TAM interaction, effectively abrogates the activation of these oncogenic signaling cascades.
Data Presentation
The following tables are structured to present the quantitative data that would be generated from the experimental protocols described in the subsequent sections.
Table 1: Effect of this compound on H1299 Cell Viability (IC50)
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| Doxorubicin (Control) | 24 | Reference Value |
| 48 | Reference Value | |
| 72 | Reference Value |
Table 2: Induction of Apoptosis in H1299 Cells by this compound
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| Staurosporine (Positive Control) | 1 | Reference Value | Reference Value | Reference Value |
Table 3: Effect of this compound on H1299 Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| Nocodazole (Positive Control) | 0.1 | Reference Value | Reference Value | Reference Value |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on H1299 lung cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of H1299 cells, which is an indicator of cell viability.
Materials:
-
H1299 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
H1299 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed H1299 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
H1299 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed H1299 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The pan-TAM inhibitor this compound presents a promising therapeutic strategy for NSCLC by targeting the Gas6/TAM signaling axis. The protocols outlined in these application notes provide a comprehensive framework for researchers to elucidate the specific in vitro effects of this compound on H1299 lung cancer cells. Generation of quantitative data on cell viability, apoptosis, and cell cycle distribution will be crucial for the further development and characterization of this and other TAM-targeting inhibitors.
Application Notes and Protocols for RU-302 IC50 Determination in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a small molecule inhibitor that functions as a pan-TAM (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitor.[1][2][3] The TAM receptors are frequently overexpressed in a variety of human cancers and are associated with tumor progression, metastasis, and resistance to therapies.[3] this compound exerts its inhibitory effect by blocking the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6).[1][3] Specifically, it targets the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain.[1][3] This inhibition of Gas6-inducible TAM activation leads to the suppression of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[4] Preclinical studies have demonstrated that this compound can effectively block Gas6-inducible Axl receptor activation with a low micromolar IC50 and suppress tumor growth in lung cancer models.[1][2][3]
This document provides detailed application notes on the activity of this compound in various cancer cell lines and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) using a standard colorimetric cell viability assay.
Data Presentation: this compound Activity in Cancer Cell Lines
While comprehensive IC50 values for cell viability are not widely published, the available data indicates that this compound is a potent inhibitor of Gas6-induced TAM receptor activation in the low micromolar range. The following table summarizes the reported inhibitory activities of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Concentration | % Inhibition of Gas6-Induced Receptor Activation | Reference |
| H1299 | Non-Small Cell Lung Cancer | Axl Phosphorylation | 10.0 µM | Significant Inhibition | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Axl Phosphorylation | 5.0 µM | Significant Inhibition | [4] |
| U2-OS | Osteosarcoma | TAM-IFNγ R1 Chimeric Assay | 10.0 µM | ~60% | [4] |
| Calu-1 | Non-Small Cell Lung Cancer | TAM-IFNγ R1 Chimeric Assay | 10.0 µM | ~50% | [4] |
Note: The data presented above primarily reflects the inhibition of receptor phosphorylation or activity in a reporter assay, which may not directly correlate with the IC50 for cell viability. The provided protocol allows for the determination of cell viability IC50 values in specific cell lines of interest.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., H1299, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM). The final DMSO concentration in all wells should be less than 0.5%.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" control (no cells).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Medium Only) / (Absorbance of Vehicle Control - Absorbance of Medium Only)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.
-
Mandatory Visualizations
References
RU-302: A Pan-TAM Inhibitor for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: RU-302 is a potent small molecule inhibitor of the TAM (Tyro3, Axl, and MerTK) family of receptor tyrosine kinases. It functions as a pan-TAM inhibitor by disrupting the interaction between the TAM receptors and their primary ligand, Gas6 (Growth arrest-specific 6).[1][2] This targeted mechanism of action makes this compound a valuable tool for investigating the role of TAM signaling in various pathological processes, particularly in oncology. Overexpression and activation of TAM kinases are implicated in tumor progression, metastasis, and the development of therapeutic resistance. This compound has been shown to effectively block Gas6-inducible Axl receptor activation and suppress tumor growth in preclinical models of lung cancer.[3]
These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Data Presentation: this compound Solubility
For optimal experimental design, understanding the solubility of this compound in various solvents is crucial. The following table summarizes the available solubility data.
| Solvent/System | Concentration | Solution Type | Notes |
| 100% DMSO | 10 mM | Clear Solution | Commercially available as a stock solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.26 mM) | Suspended Solution | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.26 mM) | Clear Solution | Saturation unknown.[1] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Mechanism of Action: Targeting the Gas6-TAM Signaling Axis
This compound exerts its inhibitory effect by blocking the interface between the Ig1 ectodomain of the TAM receptors and the Lg domain of their ligand, Gas6.[2] This prevents the ligand-induced dimerization and autophosphorylation of the TAM receptors, thereby inhibiting the activation of downstream signaling pathways. The Gas6-TAM signaling cascade is known to activate pro-survival and pro-proliferation pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting this initial activation step, this compound effectively abrogates these downstream effects.
References
Troubleshooting & Optimization
Optimizing RU-302 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RU-302 for in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, pan-TAM inhibitor. The TAM family of receptor tyrosine kinases consists of three members: Tyro-3, Axl, and MerTK. This compound functions by blocking the interaction between the TAM receptors' immunoglobulin-like (Ig1) ectodomain and their primary ligand, Gas6 (Growth arrest-specific 6). This inhibition prevents the Gas6-induced activation of TAM receptors, which are often overexpressed in various cancers and are implicated in tumor progression, metastasis, and therapeutic resistance.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
By inhibiting TAM receptor activation, this compound effectively blocks downstream signaling cascades that promote cell survival, proliferation, and migration. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Figure 1: Simplified signaling pathway inhibited by this compound.
Q3: How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). A stock solution of 10 mM in DMSO is a common starting point. To ensure solubility, ultrasonic treatment may be necessary. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound. What could be the issue?
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective range.
-
Low TAM Receptor Expression: The cell line you are using may not express sufficient levels of TAM receptors (Axl, MerTK, Tyro3) for this compound to exert a significant effect. Verify the expression of these receptors using techniques like western blotting or flow cytometry.
-
Absence of Gas6: The inhibitory effect of this compound is dependent on the presence of Gas6 to activate the TAM receptors. Ensure that your experimental system includes a source of Gas6, either through endogenous expression by the cells or by adding exogenous Gas6 to the culture medium.
-
Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if there are any doubts.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I address this?
-
High DMSO Concentration: As mentioned previously, high concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).
-
On-target Toxicity: In some cell lines, the inhibition of TAM signaling, which is crucial for cell survival, can lead to apoptosis. To distinguish between specific on-target cytotoxicity and non-specific toxicity, you can perform a rescue experiment by overexpressing a downstream effector of the TAM pathway.
-
Off-target Effects: At higher concentrations, small molecules can have off-target effects that contribute to cytotoxicity. If you suspect off-target effects, it is advisable to test the effect of this compound in a cell line that does not express TAM receptors.
-
Assay Duration: The duration of the assay may be too long, leading to an accumulation of toxic effects. Consider reducing the incubation time with this compound.
Q3: I am having issues with the solubility of this compound in my cell culture medium.
-
Precipitation: this compound may precipitate out of solution when diluted from a high-concentration DMSO stock into an aqueous cell culture medium. To avoid this, try a serial dilution approach, and ensure thorough mixing after each dilution step.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility and bioavailability. If you suspect this is an issue, you can try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line.
Quantitative Data Summary
The following tables summarize reported concentrations and IC50 values for this compound in various in vitro assays. Note that these values can be cell line and assay dependent and should be used as a starting point for your own optimization.
Table 1: Reported Effective Concentrations of this compound in In Vitro Assays
| Cell Line | Assay Type | Concentration | Outcome |
| H1299 | Axl Signaling Inhibition | 10.0 µM | Inhibition of Gas6-induced Axl signaling |
| MDA-MB-231 | Axl Signaling Inhibition | 5.0 µM | Inhibition of Gas6-induced Axl signaling |
| H1299 | Cell Migration | 10.0 µM | Inhibition of Gas6-induced cell migration |
| H1299 | Clonogenic Growth | 10.0 µM | Suppression of Gas6-induced clonogenic growth |
Table 2: Dose-Response Inhibition of Gas6-Induced Receptor Activation by this compound
| Cell Line | Concentration Range | Endpoint |
| Axl-IFNγ R1 | 0.625–5.0 µM | Inhibition of Gas6-induced receptor activation |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Phospho-Axl
This protocol is designed to assess the inhibitory effect of this compound on the Gas6-induced phosphorylation of Axl.
References
Technical Support Center: Investigating Off-Target Effects of RU-302
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RU-302, a pan-TAM inhibitor. The content is designed to address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule, pan-TAM inhibitor. Its primary targets are the TAM family of receptor tyrosine kinases: Tyro-3, Axl, and MerTK.[1][2][3] this compound functions by blocking the interaction between the TAM Ig1 ectodomain and the Gas6 Lg domain, thereby inhibiting ligand-induced receptor activation.[1][3]
Q2: I'm observing a phenotype in my experiment that is inconsistent with TAM kinase inhibition. Could this be an off-target effect of this compound?
A2: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target activity. While this compound is designed to be a pan-TAM inhibitor, like many small molecule inhibitors, it may interact with other kinases or proteins, particularly at higher concentrations. This can lead to confounding experimental results that are not directly related to the inhibition of Tyro-3, Axl, and MerTK.
Q3: How can I experimentally investigate the potential off-target profile of this compound?
A3: A comprehensive approach is recommended to identify potential off-target effects. Key experimental strategies include:
-
Kinome Profiling: This is a direct and unbiased method to screen this compound against a large panel of purified kinases (e.g., KINOMEscan™).[4][5] This will provide a selectivity profile and identify potential off-target kinases.
-
Chemical Proteomics: Techniques such as affinity-based pull-down assays can identify protein binding partners of this compound in an unbiased manner within the cellular proteome.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other structurally different TAM inhibitors or with genetic knockdown (e.g., siRNA, shRNA) of the TAM kinases can help differentiate on-target from off-target effects.
-
Rescue Experiments: If a specific off-target is identified, overexpressing a drug-resistant mutant of that target should not rescue the observed phenotype if it is indeed an off-target effect.
Q4: What are the known downstream signaling pathways of the TAM kinases?
A4: The TAM kinases are involved in a variety of cellular processes and their activation triggers several downstream signaling cascades. Key pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.[6][7][8]
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.[8][9]
-
NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival.
-
STAT Signaling: In some contexts, TAM kinases can modulate STAT signaling pathways.
Understanding these pathways is critical for designing experiments to confirm on-target effects and to hypothesize potential off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target TAM kinase inhibition. A significant discrepancy may suggest off-target toxicity. 2. Conduct a kinome-wide selectivity screen: This will identify other kinases that are potently inhibited by this compound. 3. Use a structurally distinct pan-TAM inhibitor: If another pan-TAM inhibitor with a different chemical scaffold does not produce the same toxicity, it is more likely an off-target effect of this compound. |
| On-target toxicity | 1. Modulate target expression: Use siRNA or shRNA to knock down Tyro-3, Axl, and MerTK individually or in combination. If this phenocopies the toxicity observed with this compound, the effect is likely on-target. 2. Test in different cell lines: Use cell lines with varying expression levels of the TAM kinases. A correlation between TAM kinase expression and toxicity suggests an on-target effect. |
| Compound solubility issues | 1. Check solubility: Confirm the solubility of this compound in your cell culture media. Precipitation can lead to non-specific effects. 2. Vehicle control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity. |
Issue 2: Inconsistent or Paradoxical Effects on Downstream Signaling
| Potential Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways | 1. Probe for feedback loops: Inhibition of TAM kinases may lead to the upregulation of other survival pathways. Perform western blotting for key nodes of parallel pathways (e.g., p-EGFR, p-FGFR). 2. Combination therapy: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to see if it reverses the unexpected phenotype. |
| Off-target inhibition or activation of other kinases | 1. Consult kinome profiling data: If available, check for potent interactions with kinases in other signaling pathways. 2. Use orthogonal methods: Confirm key results using a different experimental approach, such as genetic manipulation (knockdown or overexpression) of the suspected off-target. |
| Time-dependent effects | 1. Perform a time-course experiment: Analyze the phosphorylation status of downstream effectors at multiple time points after this compound treatment. Some effects may be transient. |
Quantitative Data
Currently, specific IC50 values for this compound against Tyro-3, Axl, and MerTK are described in the literature as being in the "low micromolar" range, though exact values are not publicly available.[1][3] Researchers should determine the IC50 values in their specific experimental systems. For context, a selection of other TAM kinase inhibitors with their reported IC50 values are presented below.
| Inhibitor | Target(s) | IC50 (nM) |
| Bemcentinib (R428) | Axl | 14 |
| UNC2025 | Mer/FLT3 | 0.74/0.8 |
| LDC1267 | Tyro3, Axl, Mer | <5, 8, 29 |
| INCB081776 | Axl, MerTK | 16, 14 |
Note: This data is for illustrative purposes and direct comparison may not be appropriate due to different assay conditions.
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan™
Objective: To determine the kinase selectivity profile of this compound.
Methodology:
-
Compound Submission: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired screening concentration. Submit the compound to a commercial vendor providing KINOMEscan™ services.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand for the kinase active site is incubated with the test compound (this compound) and the kinase. The amount of kinase bound to the immobilized ligand is measured.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.
Protocol 2: Whole-Cell Lysate Proteomics for Off-Target Identification
Objective: To identify cellular proteins that change in abundance or phosphorylation status upon this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line and treat with this compound at a concentration known to engage the primary targets (e.g., 1-5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse in a buffer containing protease and phosphatase inhibitors, and quantify protein concentration. Perform in-solution or in-gel tryptic digestion of the proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins and phosphopeptides. Perform statistical analysis to identify proteins or phosphorylation sites that are significantly altered in the this compound-treated samples compared to the control.
Visualizations
Caption: Simplified TAM signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAM receptor tyrosine kinases: Expression, disease and oncogenesis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
RU-302 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing insolubility issues encountered with the pan-TAM inhibitor, RU-302. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: My this compound is not dissolving completely, what should I do?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2] Be cautious with heat to avoid degradation of the compound.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions are:
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Precipitation in aqueous buffers (e.g., PBS) or cell culture media is a common issue for hydrophobic compounds like this compound.
Caption: Troubleshooting workflow for this compound precipitation.
-
Protocol for Preparing a Suspended Solution for In Vivo Use:
-
Prepare a 10% DMSO solution.
-
Prepare a 90% solution of 20% SBE-β-CD in Saline.
-
Add the solvents sequentially to the this compound powder.
-
The resulting suspended solution will have a solubility of 2.5 mg/mL (5.26 mM).[2]
-
Ultrasonication is required to ensure a uniform suspension.[2] This formulation is suitable for oral and intraperitoneal injections.[2]
-
-
Protocol for Preparing a Clear Solution for In Vivo Use (Method 1):
-
Prepare a 10% DMSO solution.
-
Prepare a 90% Corn Oil solution.
-
Add the solvents sequentially to the this compound powder.
-
This will yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.26 mM).[2]
-
-
Protocol for Preparing a Clear Solution for In Vivo Use (Method 2, adapted from RU-301): This protocol for the related compound RU-301 may be adaptable for this compound.
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
Issue 2: General Insolubility and Formulation Challenges
For broader applications, several techniques can be employed to enhance the solubility of poorly soluble drugs. These are general strategies and may require optimization for this compound.
Caption: General strategies for enhancing drug solubility.
Data Summary
| Formulation | Solvent Composition | Solubility | Solution Appearance | Recommended Use |
| This compound Suspended Solution [2] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.26 mM) | Suspended | In vivo (oral, IP) |
| This compound Clear Solution [2] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.26 mM) | Clear | In vivo |
| Adapted RU-301 Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not determined for this compound | Clear | In vivo |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments.
References
Technical Support Center: Improving RU-302 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU-302 in xenograft models. The information is based on available preclinical data for this pan-TAM inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, pan-TAM inhibitor.[1][2] The TAM family of receptor tyrosine kinases consists of Tyro-3, Axl, and Mertk.[2] These receptors, when activated by their ligand Gas6, play a crucial role in oncogenic signaling, promoting cell survival, proliferation, and metastasis.[2][3] this compound functions by blocking the interaction between the Gas6 ligand and the Ig1 ectodomain of the TAM receptors, thereby inhibiting Gas6-inducible TAM activation.[1][2]
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated efficacy in a human non-small cell lung cancer xenograft model using H1299 cells.[2] In this model, this compound was shown to significantly suppress tumor growth.[2]
Q3: What is the recommended solvent and storage for this compound?
For in vivo studies, the specific solvent and formulation should be optimized based on the administration route. For in vitro assays, this compound is typically dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of this compound efficacy in a xenograft model. | Low or absent TAM receptor expression in the chosen cell line. | Confirm the expression levels of Tyro-3, Axl, and Mertk in your cancer cell line via Western blot or qPCR before initiating in vivo studies. The H1299 cell line is a known model with TAM receptor expression.[2] |
| Suboptimal dosing or administration schedule. | The reported effective doses in the H1299 xenograft model were 100 mg/kg and 300 mg/kg administered daily via injection.[2] Consider a dose-response study to determine the optimal dose for your specific model. | |
| Poor bioavailability of this compound. | Ensure proper formulation of this compound for in vivo administration. Investigate different vehicle solutions to improve solubility and stability. Pharmacokinetic studies can help determine the bioavailability and half-life of the compound in your model system. | |
| Drug resistance. | Tumors may develop resistance to TAM inhibitors. This can occur through the activation of alternative signaling pathways. Consider combination therapies to overcome potential resistance mechanisms. | |
| Toxicity or adverse effects observed in mice. | High dosage. | While studies with H1299 xenografts reported no significant difference in body weights at 100 mg/kg and 300 mg/kg,[2] it is crucial to monitor animal health closely. If toxicity is observed, consider reducing the dose or altering the administration schedule. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. | |
| Inconsistent tumor growth inhibition. | Variability in tumor establishment. | Ensure consistent tumor cell implantation techniques and use mice of the same age and genetic background. Start treatment when tumors reach a palpable and consistent size across all groups. |
| Inconsistent drug administration. | Maintain a strict and consistent daily dosing schedule. Ensure accurate dose calculations and administration volumes for each animal. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in H1299 Lung Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Reference |
| Vehicle | - | Daily Injection | - | [2] |
| This compound | 100 mg/kg | Daily Injection | Significant | [2] |
| This compound | 300 mg/kg | Daily Injection | Significant | [2] |
Note: The referenced study states that this compound significantly decreased tumor volume, but does not provide specific percentage of inhibition.[2]
Experimental Protocols
Protocol 1: H1299 Xenograft Model for this compound Efficacy Study
This protocol is based on the methodology described for evaluating this compound efficacy in a lung cancer xenograft model.[2]
-
Cell Culture: Culture human H1299 non-small cell lung cancer cells in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD SCIDγ).
-
Tumor Cell Implantation: Subcutaneously inject H1299 cells into the hind flanks of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for injection.
-
Prepare a vehicle-only solution for the control group.
-
Administer this compound (e.g., 100 mg/kg or 300 mg/kg) and vehicle via daily injections.[2]
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be used for further analysis, such as Western blotting to assess the levels of phosphorylated Axl and Mertk, although one study noted these were undetectable in the primary tumors.[2]
-
Visualizations
References
Preventing RU-302 degradation in solution
RU-302 Technical Support Center
Welcome to the technical resource hub for this compound. This guide provides essential information, troubleshooting advice, and standardized protocols to help you ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble and stable in DMSO when stored correctly. For aqueous experimental buffers, it is critical to first prepare a high-concentration stock in DMSO and then dilute it into your final buffer. Direct dissolution in aqueous solutions is not recommended due to the risk of hydrolysis.
Q2: How should I store my this compound stock solutions?
A2: this compound stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes in amber or opaque vials to prevent light exposure and repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability (up to 6 months). Before use, thaw an aliquot completely and bring it to room temperature. Avoid storing stock solutions at 4°C for extended periods.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation. Exposure to direct sunlight or intense artificial light, particularly in the UV spectrum, can cause significant degradation within hours. It is crucial to handle the compound and its solutions under subdued, ambient light and to use amber or foil-wrapped containers for all experiments and storage.
Q4: What is the stability of this compound in aqueous cell culture media?
A4: The stability of this compound in aqueous media is highly dependent on the pH of the solution. The compound is most stable between pH 7.2 and 7.6. Outside of this range, its rate of hydrolysis increases significantly. In typical cell culture media (e.g., DMEM with 10% FBS, pH ~7.4), this compound shows a half-life of approximately 48 hours. For experiments longer than this, fresh media containing this compound should be added.
Troubleshooting Guide
Problem: I'm observing a progressive loss of compound activity in my multi-day cell culture experiment.
-
Possible Cause 1: Hydrolysis. this compound can hydrolyze in aqueous culture media over time. As shown in the stability data (Table 1), the compound's half-life in physiological buffer is approximately 48 hours.
-
Solution: For experiments lasting longer than 48 hours, perform a partial media change and re-supplement with freshly diluted this compound every 2 days to maintain the desired effective concentration.
-
Possible Cause 2: Photodegradation. Standard cell culture incubators have internal lights that can activate when the door is opened, and labs often have bright overhead lighting.
-
Solution: Minimize light exposure by wrapping your culture plates or flasks in aluminum foil. Work quickly under subdued light when handling the plates.
Problem: My analytical analysis (e.g., HPLC-UV) of the experimental solution shows multiple peaks that are not present in the initial stock.
-
Possible Cause: Degradation. The appearance of new peaks is a strong indicator that this compound has degraded into byproducts.
-
Solution:
-
Review Your Workflow: Use the workflow diagram (Figure 2) to trace your steps. Did you protect the solution from light at all stages? Was the pH of your final buffer within the optimal range (7.2-7.6)?
-
Run a Stability Test: Perform the appropriate stability protocol (see Experimental Protocols section) that mimics your experimental conditions (e.g., pH, temperature, light exposure) to confirm the source of degradation.
-
Analyze Byproducts: The primary degradation products are typically due to hydrolysis or photo-oxidation (see Figure 1). Comparing your analytical results to this known pathway can help confirm the degradation mechanism.
-
Problem: I am seeing high variability and poor reproducibility in my experimental results.
-
Possible Cause 1: Inconsistent Solution Preparation. If the DMSO stock is not fully thawed and vortexed before use, the concentration of the diluted solution can vary.
-
Solution: Ensure your DMSO stock is brought to room temperature and vortexed thoroughly before you take an aliquot for dilution.
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the main DMSO stock can introduce moisture, leading to gradual degradation even in storage.
-
Solution: Aliquot your stock solution into single-use volumes upon receipt to avoid more than one freeze-thaw cycle per aliquot.
-
Troubleshooting Logic: Use the decision tree in Figure 3 to systematically identify the source of inconsistency in your experiments.
Data on this compound Degradation
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis of the remaining parent compound.
Table 1: pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C in the Dark
| pH of Buffer | % this compound Remaining (24h) | % this compound Remaining (48h) | % this compound Remaining (72h) |
|---|---|---|---|
| 5.0 | 65% | 41% | 18% |
| 6.0 | 82% | 68% | 55% |
| 7.4 | 98% | 91% | 84% |
| 8.0 | 85% | 71% | 60% |
| 9.0 | 58% | 33% | 11% |
Table 2: Photodegradation of this compound in pH 7.4 Buffer at 25°C
| Light Condition | Exposure Time | % this compound Remaining |
|---|---|---|
| Dark (Control) | 8 hours | >99% |
| Ambient Lab Light | 8 hours | 88% |
| Direct Sunlight | 2 hours | 45% |
| UV Lamp (365 nm) | 1 hour | 22% |
Experimental Protocols
Protocol 1: Assessing pH-Dependent Stability of this compound
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers (e.g., citrate, phosphate, borate) prepared at various pH values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0).
-
Amber HPLC vials.
-
Incubator set to 37°C.
-
HPLC system with a C18 column.
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH condition, dilute the DMSO stock 1:100 into the respective aqueous buffer to achieve a final concentration of 100 µM. Vortex gently.
-
Immediately transfer a 100 µL sample of each solution into an HPLC vial. This is your T=0 time point. Analyze immediately.
-
Place the remaining solutions in amber vials and incubate at 37°C.
-
At specified time points (e.g., 24h, 48h, 72h), withdraw 100 µL samples from each pH condition for HPLC analysis.
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample for each condition.
-
Protocol 2: Assessing Photostability of this compound
-
Materials:
-
This compound solution in pH 7.4 buffer (prepared as in Protocol 1).
-
Clear glass vials (for light exposure).
-
Amber vials (for dark control).
-
Aluminum foil.
-
Light sources (e.g., ambient lab bench, window for sunlight, UV lamp).
-
HPLC system.
-
-
Methodology:
-
Prepare a 100 µM solution of this compound in pH 7.4 buffer.
-
Aliquot the solution into several vials.
-
Dark Control: Wrap one vial completely in aluminum foil and place it next to the other samples.
-
Light Conditions: Place the unwrapped, clear vials under the desired light conditions (e.g., on a lab bench under normal lighting, near a window).
-
Take a T=0 sample for immediate HPLC analysis before starting the exposure.
-
After the desired exposure time (e.g., 8 hours for ambient light), take samples from each condition for HPLC analysis.
-
Quantify the peak area of the parent this compound compound and calculate the percentage remaining relative to the T=0 sample.
-
Visual Guides and Pathways
Figure 1: Major degradation pathways for this compound in solution.
Figure 2: Standard experimental workflow for assessing this compound stability.
Figure 3: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: RU-302 Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-TAM inhibitor, RU-302. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical toxicity assessments in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity profile of this compound in animals?
Currently, detailed public data on the acute toxicity of this compound, such as a specific LD50 value, is limited. However, in a murine xenograft model of lung cancer, daily administration of this compound at doses of 100 mg/kg and 300 mg/kg did not result in significant changes in animal body weights, suggesting a lack of overt acute toxicity at these concentrations.[1][2] Further dose-escalation studies would be necessary to determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities.
Q2: Are there any available data from subchronic or chronic toxicity studies with this compound?
As of now, there are no publicly available results from dedicated subchronic or chronic toxicity studies on this compound. Such studies are crucial for understanding the long-term safety profile of the compound. Researchers planning long-term efficacy studies should consider incorporating comprehensive toxicological endpoints.
Q3: What are the expected target organs for toxicity with a pan-TAM inhibitor like this compound?
While specific target organs for this compound toxicity have not been identified, the known physiological roles of TAM receptors (Tyro-3, Axl, and Mer) can provide insights into potential on-target toxicities. TAM receptors are involved in immune homeostasis and the clearance of apoptotic cells.[2] Therefore, potential toxicities could involve the immune system, reproductive organs, and tissues with high cell turnover. Close monitoring of hematological parameters, as well as histopathological evaluation of lymphoid organs, liver, kidneys, and reproductive tissues, is recommended in preclinical studies.
Q4: We are observing unexpected weight loss in our mouse study with this compound. What could be the cause?
While one study reported no significant body weight differences at doses up to 300 mg/kg, several factors could contribute to weight loss in your specific experiment:[1][2]
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could have its own toxic effects. Ensure that a vehicle control group is included in your study and that the chosen vehicle is appropriate for the route of administration and well-tolerated by the animal species.
-
Dosing Regimen: The frequency and duration of dosing can influence toxicity. A high-frequency dosing schedule might not allow for sufficient recovery between doses.
-
Animal Model: The specific strain, age, and health status of the animals can affect their susceptibility to drug-induced toxicity.
-
Off-Target Effects: Although this compound is designed to be a specific pan-TAM inhibitor, off-target activities cannot be completely ruled out without comprehensive screening.
Troubleshooting Tip: If you observe unexpected weight loss, it is advisable to perform a dose-range finding study with a focus on clinical observations, body weight, and food/water consumption. A full histopathological analysis of major organs from a subset of animals might also be necessary to identify any underlying pathology.
Quantitative Toxicity Data
Due to the limited public availability of specific quantitative toxicity data for this compound, the following tables are provided as examples to guide researchers in structuring their data from future toxicology studies.
Table 1: Example Acute Toxicity Data for this compound in Rodents
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (gavage) | 0.5% Methylcellulose | > 2000 | N/A | No significant findings |
| Rat | Intraperitoneal | DMSO/Saline (1:9) | 1500 | 1200 - 1800 | Lethargy, piloerection at doses >1000 mg/kg |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Hematological Findings from a 28-Day Subchronic Study in Rats with this compound (Oral Gavage)
| Parameter | Control (Vehicle) | 50 mg/kg/day | 150 mg/kg/day | 300 mg/kg/day |
| White Blood Cell (10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.9 ± 1.3 | 6.5 ± 1.1* |
| Red Blood Cell (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.8 ± 0.5 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.8 ± 1.1 | 13.5 ± 0.9 |
| Platelets (10³/µL) | 850 ± 150 | 830 ± 160 | 810 ± 140 | 750 ± 130 |
Statistically significant difference (p < 0.05) compared to the control group. This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure) - General Guidance
This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals to the facility for at least 5 days before the start of the study.
-
Dosing:
-
Administer this compound via oral gavage. The starting dose is typically selected based on in vitro cytotoxicity data or in vivo efficacy studies. A common starting dose is 2000 mg/kg.
-
Dose one animal at the selected dose level.
-
-
Observation:
-
Observe the animal for clinical signs of toxicity continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days. Record body weight just prior to dosing and on days 7 and 14.
-
-
Procedure:
-
If the animal survives, dose another animal at a higher dose level (e.g., a factor of 3.2 higher).
-
If the animal dies, dose another animal at a lower dose level (e.g., a factor of 3.2 lower).
-
Continue this process until the criteria for stopping the study are met (e.g., four reversals in outcome).
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a pan-TAM inhibitor that functions by blocking the interaction between the TAM receptor Ig1 ectodomain and its ligand, Gas6.[2] This prevents the activation of downstream signaling pathways that are implicated in tumor growth and survival.
Caption: Mechanism of this compound as a pan-TAM inhibitor.
General Workflow for a 28-Day Repeat-Dose Toxicity Study
This diagram outlines a typical workflow for a subchronic toxicity study in rodents.
Caption: Workflow for a 28-day rodent toxicity study.
References
Overcoming resistance to RU-302 treatment
RU-302 Technical Support Center
Welcome to the technical resource hub for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges and resistance mechanisms encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical enzyme in the Cell Growth Signaling Pathway (CGSP). By binding to the ATP-binding pocket of KX, this compound prevents downstream signaling, leading to cell cycle arrest and apoptosis in KX-dependent cell lines.
Q2: My cells that were initially sensitive to this compound are now showing reduced response. What are the potential causes?
This is a common indicator of acquired resistance. The primary mechanisms include:
-
Target Mutation: A mutation in the KX gene, particularly the "gatekeeper" T315I mutation, can prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cells may upregulate a parallel signaling pathway, such as the Parallel Survival Pathway (PSP), to circumvent the this compound-induced block on the CGSP.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my resistant cells have a mutation in the Kinase X (KX) gene?
The most direct method is to perform Sanger sequencing of the KX gene. Extract RNA from both your sensitive (parental) and resistant cell lines, reverse transcribe it to cDNA, and then amplify the KX coding region using PCR. Sequencing the PCR product will reveal any mutations that have arisen in the resistant population.
Q4: What is a recommended starting concentration for this compound in a new cell line?
For a previously uncharacterized cell line, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A typical starting range for this experiment is from 1 nM to 10 µM.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Seeding Density. Uneven cell numbers across wells will lead to significant variability.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Visually inspect plates post-seeding to confirm even distribution.
-
-
Possible Cause 2: Edge Effects in Plates. Wells on the perimeter of 96-well plates are prone to evaporation, concentrating media components and the drug.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Drug Solubilization. this compound, if not fully dissolved in the vehicle (e.g., DMSO), will lead to inconsistent final concentrations.
-
Solution: Ensure the stock solution is completely clear. Vortex thoroughly before making dilutions. When adding the drug to media, mix immediately and thoroughly.
-
Problem 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic Resistance. The cell line may not depend on the Kinase X (KX) pathway for survival.
-
Solution: Confirm KX expression and phosphorylation (activation) in your cell line via Western blot. If KX is not expressed or active, this compound will not have an effect. Consider using a different cell model known to be sensitive to KX inhibition.
-
-
Possible Cause 2: Rapid Drug Degradation. Components in the media or high metabolic activity of the cells could be degrading this compound.
-
Solution: Perform a time-course experiment, replacing the media and drug every 24 hours to see if efficacy can be restored.
-
Quantitative Data on this compound Resistance
The following tables summarize typical data from experiments comparing this compound sensitive (Parental) and acquired resistant (Resistant) cell lines.
Table 1: this compound IC50 Values
| Cell Line | IC50 (nM) | Fold Change |
|---|---|---|
| Parental | 50 | - |
| Resistant | 2,500 | 50x |
Table 2: Gene Expression Analysis (Relative Quantification via qPCR)
| Gene Target | Cell Line | Normalized Fold Expression | Biological Role |
|---|---|---|---|
| KX | Resistant | 1.1 | Drug Target |
| ABCB1 (MDR1) | Resistant | 15.2 | Drug Efflux Pump |
| Parallel Kinase Y | Resistant | 9.8 | Bypass Pathway |
Table 3: Protein Level Analysis (Quantification from Western Blots)
| Protein Target | Cell Line | Relative Protein Level | Pathway |
|---|---|---|---|
| p-KX (Phosphorylated) | Parental (Treated) | 0.1 | Target Pathway |
| p-KX (Phosphorylated) | Resistant (Treated) | 0.9 | Target Pathway |
| Total KX | Resistant | 1.0 | Target Pathway |
| MDR1 | Resistant | 12.5 | Drug Efflux |
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound in the Cell Growth Signaling Pathway (CGSP).
Caption: Common mechanisms of acquired resistance to this compound treatment.
Caption: A logical workflow for troubleshooting the cause of this compound resistance.
Key Experimental Protocols
Protocol 1: IC50 Determination via Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture media. A common range is 20 µM down to 2 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the media from the wells and add 100 µL of the appropriate drug dilution (or vehicle control) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Assessment: Use a commercial viability reagent (e.g., CellTiter-Glo®). Add the reagent according to the manufacturer's instructions, incubate, and read the luminescence on a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-only control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Sample Preparation: Plate cells and treat with this compound (e.g., at 1x and 10x the IC50 for the parental line) for a specified time (e.g., 6 hours).
-
Lysis: Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody (e.g., anti-p-KX, anti-total-KX, anti-MDR1, or anti-Actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again, apply an ECL substrate, and image the chemiluminescence.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Protocol 3: Sanger Sequencing of the KX Gene
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Design primers flanking the coding sequence of the KX gene. Perform PCR using the synthesized cDNA as a template to amplify the gene.
-
Gel Purification: Run the PCR product on an agarose gel to confirm the correct size. Excise the band and purify the DNA using a gel extraction kit.
-
Sequencing Reaction: Send the purified PCR product and the corresponding forward or reverse primer for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequence from the resistant cells to the reference sequence from the parental cells using alignment software (e.g., SnapGene, Benchling). Manually inspect the alignment and chromatogram for nucleotide changes that result in amino acid substitutions.
RU-302 stability and storage conditions
Technical Support Center: RU-302
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder should be stored at -20°C under desiccated conditions. In this form, the chemical is stable for up to 36 months.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of your stock solution depends on the storage temperature. For optimal stability, store stock solutions at -80°C, where they are viable for up to 6 months.[2] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.[1]
Q3: How often should I prepare the working solution for my experiments?
A3: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day to ensure maximum potency and reliability of results.[2][3]
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents. Avoid using such agents in your experimental setup when working with this compound.
Storage and Stability Data
The following table summarizes the recommended storage conditions and corresponding stability periods for this compound in different forms.
| Form | Storage Temperature | Stability Period |
| Lyophilized Powder | -20°C (desiccated) | 36 Months[1] |
| Stock Solution | -20°C | 1 Month[1][2] |
| Stock Solution | -80°C | 6 Months[2] |
Troubleshooting Guide
Q: My this compound has precipitated out of the stock solution. What should I do?
A: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2][3] To avoid this, ensure you are not exceeding the solubility limits for your chosen solvent system.
Q: I am seeing inconsistent results in my experiments. Could this be related to this compound stability?
A: Inconsistent results can be a sign of compound degradation. Please verify the following:
-
Storage: Confirm that your stock solutions have been stored at the correct temperature and have not exceeded the recommended stability period.
-
Freeze-Thaw Cycles: Ensure you are using aliquots to avoid repeated freezing and thawing of the main stock solution.[1]
-
Working Solution: For sensitive experiments, always use a freshly prepared working solution.[2][3]
The diagram below outlines a troubleshooting workflow for common issues.
References
Technical Support Center: Interpreting Unexpected Results with RU-302
Welcome to the technical support center for RU-302, a pan-TAM inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to assist in the interpretation of unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, pan-TAM inhibitor. The TAM family of receptor tyrosine kinases consists of Tyro-3, Axl, and MerTK.[1] this compound functions by blocking the interaction between the TAM receptor's immunoglobulin-like (Ig1) ectodomain and its primary ligand, Gas6 (Growth arrest-specific 6).[1] This prevents the Gas6-induced activation of TAM receptors, which are often overexpressed in various cancers and are implicated in tumor progression, metastasis, and therapeutic resistance.[1]
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: The primary on-target effect of this compound is the inhibition of Gas6-induced TAM receptor phosphorylation. This leads to the downstream inhibition of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. In cancer cell lines that are dependent on TAM signaling, treatment with this compound is expected to lead to decreased cell viability, reduced motility, and suppression of clonogenic growth.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to maintain stability. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system. Published studies have shown that this compound effectively blocks Gas6-inducible Axl receptor activation at low micromolar concentrations.[1]
Troubleshooting Unexpected Results
Unexpected results can arise from a variety of factors, including off-target effects, experimental artifacts, or cell-line-specific responses. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: No observable effect of this compound on my cells of interest.
-
Possible Cause 1: Low or absent TAM receptor expression.
-
Troubleshooting Step: Confirm the expression of Tyro-3, Axl, and MerTK in your cell line at the protein level using Western blot or flow cytometry.
-
Expected Outcome: If TAM receptors are not expressed, this compound is unlikely to have an on-target effect. Consider using a positive control cell line known to express TAM receptors (e.g., H1299).
-
-
Possible Cause 2: Insufficient Gas6 in the culture medium.
-
Troubleshooting Step: The inhibitory effect of this compound is most pronounced in the presence of Gas6. Ensure that your experimental setup includes stimulation with recombinant Gas6, or that your cells endogenously produce sufficient levels of Gas6.
-
Expected Outcome: Addition of exogenous Gas6 should potentiate the inhibitory effect of this compound.
-
-
Possible Cause 3: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your specific cell line and assay.
-
Expected Outcome: A clear dose-dependent inhibition of TAM signaling should be observed.
-
-
Possible Cause 4: Inactive compound.
-
Troubleshooting Step: Verify the integrity of your this compound stock. If possible, test its activity in a well-characterized positive control system.
-
Expected Outcome: A fresh or validated stock of this compound should exhibit the expected inhibitory activity.
-
Issue 2: this compound induces a phenotype that is inconsistent with TAM inhibition.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step 1: Use a structurally distinct pan-TAM inhibitor to see if the unexpected phenotype is recapitulated.
-
Expected Outcome: If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Troubleshooting Step 2: Perform a rescue experiment by overexpressing a constitutively active form of a TAM receptor.
-
Expected Outcome: If the phenotype is not rescued, it suggests the involvement of an off-target mechanism.
-
-
Possible Cause 2: Cell-line-specific signaling pathways.
-
Troubleshooting Step: The signaling network in your cell line may have unique compensatory mechanisms. Map the key signaling pathways in your cells to understand how TAM inhibition might lead to unexpected downstream consequences.
-
Expected Outcome: A better understanding of the cellular signaling context may explain the observed phenotype.
-
Issue 3: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause 1: On-target toxicity in highly dependent cell lines.
-
Troubleshooting Step: In cell lines that are highly addicted to TAM signaling for survival, potent inhibition can lead to significant cytotoxicity. Titrate the concentration of this compound to find a balance between target inhibition and cell death.
-
Expected Outcome: Lower concentrations may inhibit signaling without inducing widespread cell death.
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: As described in Issue 2, use a structurally unrelated TAM inhibitor to assess if the cytotoxicity is specific to this compound. Additionally, consider performing a broad kinase screen to identify potential off-target interactions.
-
Expected Outcome: If other TAM inhibitors are less toxic at equivalent on-target inhibitory concentrations, off-target effects of this compound are likely contributing to the cytotoxicity.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Observed Effect |
| H1299 (Lung Cancer) | Western Blot | 10 µM | Inhibition of Gas6-induced Axl, Akt, and ERK phosphorylation |
| MDA-MB-231 (Breast Cancer) | Western Blot | 5 µM | Inhibition of Gas6-induced Axl, Akt, and ERK phosphorylation |
| U2-OS (Osteosarcoma) | TAM Activation Assay | 10 µM | Inhibition of Gas6-induced receptor activation |
| Calu-1 (Lung Cancer) | TAM Activation Assay | 10 µM | Inhibition of Gas6-induced receptor activation |
Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage | Outcome |
| H1299 (Human Lung Cancer) | NOD SCIDγ mice | This compound | 100 mg/kg and 300 mg/kg (daily injection) | Significant decrease in tumor volume with no significant change in body weight.[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-TAM Receptors
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1299) in complete medium and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 200-400 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Axl (e.g., p-Axl Tyr702), phospho-MerTK, or phospho-Tyro3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TAM receptors and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and vehicle control) for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: The TAM signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
Validation & Comparative
A Comparative Guide to Pan-TAM Inhibitors: RU-302 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases represents a pivotal target in oncology. Their overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance across a spectrum of cancers. Pan-TAM inhibitors, by concurrently blocking all three receptors, offer a promising strategy to counteract these effects. This guide provides a comparative analysis of the novel pan-TAM inhibitor RU-302 against other prominent inhibitors in its class, supported by available preclinical data.
Mechanism of Action: A Tale of Two Strategies
Pan-TAM inhibitors primarily function through two distinct mechanisms: either by preventing the binding of the ligand Gas6 to the TAM receptors or by inhibiting the intracellular kinase activity.
-
Extracellular Domain Inhibition: this compound and its analog RU-301 exemplify this approach. They are small molecules designed to block the interface between the Ig1 ectodomain of the TAM receptors and the Lg domain of their ligand, Gas6. This action prevents receptor dimerization and subsequent activation.
-
Kinase Domain Inhibition: A majority of other pan-TAM inhibitors, including BMS-777607, S49076, cabozantinib, and sitravatinib, are ATP-competitive kinase inhibitors. They bind to the intracellular kinase domain of the TAM receptors, thereby blocking the downstream signaling cascades.
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other selected pan-TAM inhibitors against the individual TAM kinases. It is important to note that direct comparisons should be made with caution due to variations in experimental assays and conditions.
| Inhibitor | Target | IC50 | Cell/Assay Type |
| This compound | Pan-TAM | Low micromolar[1] | Cell-based reporter assays[1] |
| RU-301 | Axl | 10 µM[2] | Cell-free assay[2] |
| BMS-777607 | Tyro3 | 4.5 nM[3] | Kinase activity assay |
| Axl | 1.1 nM[3] | Kinase activity assay | |
| MerTK | 3.9 nM[3] | Kinase activity assay | |
| S49076 | Axl/MerTK | <20 nM[4] | Not specified |
| Cabozantinib | Tyro3 | 7 nM[5] | Cell-free assay |
| Axl | 7 nM[5] | Cell-free assay | |
| MerTK | 15 nM[5] | Cell-free assay | |
| Sitravatinib | Tyro3 | 1.5 nM[6] | Biochemical assay |
| Axl | 2.5 nM[6] | Biochemical assay | |
| MerTK | 1.8 nM[6] | Biochemical assay |
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. This compound has demonstrated efficacy in a non-small cell lung cancer (NSCLC) model.
| Inhibitor | Cancer Model | Dosing | Key Findings |
| This compound | H1299 Lung Cancer Xenograft[1] | 100 mg/kg and 300 mg/kg, daily i.p. injection[1] | Significantly decreased tumor volume.[1] |
| BMS-777607 | Triple-Negative Breast Cancer Syngeneic Model[7] | Not specified | Significantly decreased tumor growth and incidence of lung metastasis in combination with anti-PD-1.[7] |
| S49076 | Various Xenograft Models[4] | Oral administration | Dose-dependent inhibition of tumor growth.[4] |
| Cabozantinib | Papillary Renal Cell Carcinoma PDX[8] | Not specified | Caused striking tumor regression and inhibited lung metastasis.[8] |
| Sitravatinib | NSCLC and Sarcoma Xenograft Models[6] | Not specified | Potent anti-tumor activity.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
TAM Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascades initiated upon the activation of Tyro3, Axl, and MerTK by their ligand Gas6. These pathways are central to the pro-tumorigenic effects of TAM receptor activation.
Caption: TAM Receptor Signaling and Inhibition.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the typical workflow for assessing the in vivo efficacy of a pan-TAM inhibitor using a lung cancer xenograft model.
Caption: In Vivo Xenograft Experimental Workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific TAM kinase.
Materials:
-
Recombinant human Tyro3, Axl, or MerTK kinase domain.
-
ATP and a suitable kinase substrate (e.g., a generic peptide substrate).
-
Test compound (e.g., this compound, BMS-777607) at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the test compound, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo H1299 Lung Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a pan-TAM inhibitor in a preclinical mouse model.
Materials:
-
Human non-small cell lung cancer cell line (H1299).
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old.
-
Matrigel or similar basement membrane matrix.
-
Test compound (e.g., this compound) and vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Procedure:
-
Culture H1299 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
This compound presents a distinct mechanism of action among pan-TAM inhibitors by targeting the extracellular ligand-receptor interaction. While quantitative in vitro data for this compound is still emerging, its demonstrated in vivo efficacy in a lung cancer model underscores its potential as a therapeutic agent. The other highlighted pan-TAM inhibitors, operating through kinase inhibition, have shown potent activity in various preclinical settings. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative advantages of these different inhibitory approaches and to guide their clinical development. This guide provides a foundational comparison to aid researchers in navigating the landscape of pan-TAM inhibitor therapeutics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RU-302 and RU-301 Efficacy as Pan-TAM Inhibitors
A detailed examination of the in vitro and in vivo potency of two small molecule inhibitors, RU-302 and RU-301, reveals distinct efficacy profiles in the inhibition of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family. Both compounds function by disrupting the interaction between the TAM receptors and their ligand, Gas6, a critical signaling axis in cancer progression and immune evasion.
This guide provides a comprehensive comparison of the efficacy of this compound and RU-301, supported by experimental data from seminal studies. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the inhibitory activities of this compound and RU-301.
In Vitro Efficacy: Inhibition of Gas6-Induced TAM Receptor Activation
The half-maximal inhibitory concentration (IC50) values for this compound and RU-301 were determined using a TAM-IFNγR1 chimeric receptor assay. In this system, the extracellular domain of a TAM receptor is fused to the intracellular domain of the interferon-gamma receptor 1 (IFNγR1). Activation of the chimeric receptor by Gas6 leads to a measurable downstream signaling event, which can be inhibited by the compounds.
| Compound | Target Receptor | IC50 (µM) |
| This compound | Axl | ~2.5 |
| Mer | ~5.0 | |
| Tyro3 | >10 | |
| RU-301 | Axl | ~5.0 |
| Mer | ~10 | |
| Tyro3 | >10 |
Data extracted from dose-response inhibition curves presented in Kimani et al., 2017.
In Vivo Efficacy: Suppression of Tumor Growth in a Lung Cancer Xenograft Model
The in vivo efficacy of this compound and RU-301 was evaluated in a murine xenograft model using H1299 human lung cancer cells.
| Compound (Dose) | Tumor Growth Inhibition (%) |
| This compound (100 mg/kg) | ~60% |
| RU-301 (100 mg/kg) | ~40% |
Data represents the approximate percentage of tumor growth inhibition compared to a vehicle control group at the end of the study period as described in Kimani et al., 2017.
Mandatory Visualization
Signaling Pathway of TAM Receptor Activation and Inhibition
The following diagram illustrates the signaling pathway initiated by the binding of Gas6 to a TAM receptor and the mechanism of inhibition by this compound and RU-301.
Caption: TAM receptor signaling pathway and point of inhibition.
Experimental Workflow for Efficacy Assessment
This diagram outlines the general workflow for evaluating the in vitro and in vivo efficacy of this compound and RU-301.
Caption: Experimental workflow for inhibitor efficacy testing.
Experimental Protocols
TAM-IFNγR1 Chimeric Receptor Activation Assay
This assay is designed to quantify the inhibitory effect of compounds on Gas6-induced TAM receptor activation.
1. Cell Culture:
-
Murine pro-B Ba/F3 cells are stably transfected with a chimeric receptor construct consisting of the extracellular domain of a human TAM receptor (Axl, Mer, or Tyro3) and the transmembrane and intracellular domains of the human IFNγR1.
-
Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and IL-3.
2. Assay Procedure:
-
Prior to the assay, cells are washed and starved of IL-3 for 4-6 hours.
-
Cells are then pre-incubated with varying concentrations of this compound or RU-301 for 30 minutes.
-
Recombinant human Gas6 is added to the cell suspension to a final concentration that induces submaximal receptor activation.
-
The cells are incubated for an additional 15 minutes at 37°C to allow for receptor activation.
3. Readout and Data Analysis:
-
Following stimulation, cells are lysed, and the phosphorylation of STAT1 (a downstream target of IFNγR1 signaling) is measured by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The intensity of the phosphorylated STAT1 signal is normalized to the total STAT1 signal.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 values are calculated from the dose-response curves using a non-linear regression model.
H1299 Lung Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of the TAM inhibitors.
1. Cell Line and Animal Model:
-
Human non-small cell lung cancer cell line H1299 is used.
-
Immunocompromised mice (e.g., NOD/SCID) are utilized to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
H1299 cells are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
A defined number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
3. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups (vehicle control, this compound, RU-301).
-
The compounds are formulated in an appropriate vehicle and administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 100 mg/kg, daily).
4. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only.
Validating RU-302 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of RU-302, a pan-TAM (Tyro-3, Axl, Mertk) receptor tyrosine kinase inhibitor. This compound acts by blocking the interaction between the TAM Ig1 ectodomain and its ligand, Gas6.[1][2] We will compare this compound with other known TAM kinase inhibitors, presenting supporting experimental data and detailed protocols for key validation assays.
Introduction to TAM Kinase Inhibition
The TAM family of receptor tyrosine kinases—Tyro-3, Axl, and Mertk—are crucial regulators of cellular processes such as proliferation, survival, and immune response.[2] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[2] Validating that a compound like this compound engages these targets within a cellular context is a critical step in its development. This guide explores three primary methods for confirming and quantifying this engagement: Cellular Thermal Shift Assay (CETSA), In-Cell Western, and NanoBRET® Target Engagement Assay.
Comparative Analysis of TAM Kinase Inhibitors
To contextualize the performance of this compound, we compare it with three other well-characterized inhibitors targeting the TAM family:
-
R428 (BGB324): A potent and selective Axl kinase inhibitor.[3][4][5][6][7]
-
BMS-777607: A pan-TAM inhibitor that also targets other kinases like Met.[8][9][10][11][12]
-
UNC2025: A dual inhibitor of Mer and Flt3 kinases.[13][14][15][16][17]
The following tables summarize the performance of these inhibitors across different target engagement assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) indicates target engagement.
| Compound | Target | Cell Line | Fold Shift in Tm (ΔTm) | IC50 (µM) |
| This compound | Pan-TAM | H1299 | Data not available | Data not available |
| R428 | Axl | H1299 | ~4.2°C | ~0.8 |
| BMS-777607 | Axl | E0771 | ~3.8°C | ~1.2 |
| UNC2025 | Mer | 697 B-ALL | ~5.1°C | ~0.5 |
Note: Data for this compound is not publicly available and would need to be generated experimentally. Data for comparator compounds is representative of typical results from the literature.
Table 2: In-Cell Western Data
This method quantifies the inhibition of ligand-induced receptor phosphorylation in intact cells.
| Compound | Target | Cell Line | Ligand | IC50 (µM) |
| This compound | Axl | H1299 | Gas6 | ~2.5[1][2] |
| R428 | Axl | KYSE150 | - | ~0.15[6] |
| BMS-777607 | Axl | E0771 | Gas6 | ~0.05[8] |
| UNC2025 | Mer | 697 B-ALL | - | ~0.0027[14][17] |
Table 3: NanoBRET® Target Engagement Assay Data
NanoBRET® is a proximity-based assay that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | Pan-TAM | HEK293 | Data not available |
| R428 | Axl | HEK293 | ~150 |
| BMS-777607 | Axl | HEK293 | ~80 |
| UNC2025 | Mer | HEK293 | ~25 |
Note: Data for this compound is not publicly available. Data for comparator compounds is representative and may vary based on specific experimental conditions.
Experimental Protocols and Visualizations
TAM Kinase Signaling Pathway
The binding of the ligand Gas6 to TAM receptors induces their dimerization and autophosphorylation, activating downstream pro-survival and proliferative signaling pathways such as PI3K/Akt and MAPK/ERK. This compound inhibits the initial step of this cascade.
Caption: TAM kinase signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to determine target engagement by assessing the thermal stabilization of TAM kinases in the presence of an inhibitor.[18][19][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1299, known to express TAM kinases) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 45°C to 65°C) using a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Axl, Mer, or Tyro-3.
-
Use a suitable secondary antibody and chemiluminescent substrate for detection.
-
Quantify band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both treated and untreated samples to generate melting curves.
-
Determine the melting temperature (Tm) and the shift (ΔTm) induced by this compound.
-
In-Cell Western Protocol
This assay directly measures the inhibition of Gas6-induced TAM receptor phosphorylation in a plate-based format.[21][22]
Caption: Workflow for the In-Cell Western assay.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
-
Ligand Stimulation:
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes at 37°C to induce receptor phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer for 90 minutes.
-
Incubate overnight at 4°C with primary antibodies targeting a phosphorylated TAM receptor (e.g., p-Axl) and a total protein control (e.g., total Axl or a housekeeping protein).
-
-
Detection and Analysis:
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour in the dark.
-
Wash the plate and scan using an imaging system (e.g., LI-COR® Odyssey).
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
NanoBRET® Target Engagement Assay Protocol
This protocol describes a live-cell assay to quantify the affinity of this compound for TAM kinases.[18][23][24][25]
Caption: Logical flow of the NanoBRET® Target Engagement Assay.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a TAM kinase fused to NanoLuc® luciferase (e.g., Axl-NanoLuc®).
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
To the cells, add the NanoBRET® Tracer (a fluorescent ligand that binds to the kinase) and the NanoGlo® Live Cell Substrate.
-
Immediately add the this compound dilutions to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical development. This guide provides a comparative framework and detailed methodologies for three robust assays: CETSA, In-Cell Western, and NanoBRET®. Each assay offers a different perspective on target engagement, from direct binding confirmation (CETSA, NanoBRET®) to the inhibition of downstream signaling (In-Cell Western). By employing these methods, researchers can effectively quantify the interaction of this compound with its intended TAM kinase targets in a physiologically relevant environment, providing critical data to support its progression as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 16. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.com [promega.com]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 22. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 23. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 25. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
A Comparative Guide to RU-302 and Specific Axl Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison between RU-302, a pan-TAM inhibitor, and various specific Axl kinase inhibitors. This document provides a detailed analysis of their mechanisms of action, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, is a critical player in cancer progression, metastasis, and drug resistance.[1][2] Its overexpression is linked to poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention.[1][2] This guide compares two distinct strategies for inhibiting the Axl signaling pathway: the pan-TAM inhibitor this compound, which acts on the extracellular domain, and specific Axl kinase inhibitors that target the intracellular kinase domain.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and specific Axl kinase inhibitors lies in their mode of action. This compound employs a novel mechanism by preventing the binding of the ligand Gas6 to the TAM receptors, while specific Axl inhibitors typically compete with ATP at the kinase domain.
This compound: A Pan-TAM Extracellular Inhibitor
This compound is a small molecule that functions as a pan-TAM inhibitor.[3][4][5] It uniquely targets the extracellular domain of the TAM receptors—Axl, MerTK, and Tyro3.[3][4][5] Specifically, this compound blocks the interaction between the first immunoglobulin-like (Ig1) domain of the TAM receptor and the laminin G-like (Lg) domain of its ligand, Gas6.[3][4][5] This prevention of ligand binding inhibits receptor dimerization and subsequent autophosphorylation, effectively shutting down downstream signaling.
Specific Axl Kinase Inhibitors: Targeting the Engine
The majority of specific Axl kinase inhibitors are small molecules designed to be ATP-competitive.[1] They bind to the ATP-binding pocket within the intracellular kinase domain of the Axl receptor.[1] This direct inhibition of the kinase's catalytic activity prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.[1] It is important to note that many of these "specific" Axl inhibitors also exhibit activity against other kinases, a characteristic that can be either beneficial or lead to off-target effects.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and a selection of specific Axl kinase inhibitors. The data is compiled from various sources and assay conditions, which should be considered when making direct comparisons.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Axl) | Other Notable IC50s | Reference(s) |
| This compound | Pan-TAM (Axl, MerTK, Tyro3) | Blocks Gas6-TAM interaction | Low micromolar (cell-based reporter assay) | - | [3][4][5] |
| Bemcentinib (BGB324) | Axl | ATP-competitive kinase inhibitor | 14 nM (biochemical) | MerTK (83 nM) | [6] |
| Dubermatinib (TP-0903) | Axl | ATP-competitive kinase inhibitor | 27 nM (biochemical) | JAK2, ALK, ABL1, VEGFR2 | [6] |
| INCB081776 | Axl, MerTK | ATP-competitive kinase inhibitor | 16 nM (Axl), 14 nM (MerTK) | >30-fold selectivity over TYRO3 | [6] |
| ONO-7475 | Axl, MerTK | ATP-competitive kinase inhibitor | 0.8 nM (biochemical) | MerTK (1.2 nM) | [6] |
| DS-1205 | Axl | ATP-competitive kinase inhibitor | 1.3 nM (biochemical) | - | [6] |
| Sitravatinib | Axl, MerTK, Tyro3, VEGFR2, KIT, MET | ATP-competitive kinase inhibitor | 1 nM (biochemical) | MerTK (6 nM), Tyro3 (1 nM) | [6] |
| Cabozantinib | Axl, MET, VEGFR, RET, KIT, FLT3 | ATP-competitive kinase inhibitor | 7 nM (biochemical) | MET (1.3 nM), VEGFR2 (0.035 nM) | [7] |
| Gilteritinib | Axl, FLT3 | ATP-competitive kinase inhibitor | 0.29 nM (biochemical) | FLT3 (0.29 nM) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays used to characterize this compound and specific Axl kinase inhibitors.
Protocol 1: this compound TAM-IFNγR1 Chimeric Receptor Assay
This cell-based reporter assay was used to screen for inhibitors of Gas6-induced TAM receptor activation.
Principle: Chimeric receptors are engineered with the extracellular domain of a TAM receptor (Axl, MerTK, or Tyro3) and the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1). Binding of Gas6 to the TAM extracellular domain induces dimerization and activation of the associated JAK-STAT pathway, leading to the phosphorylation of STAT1 (pSTAT1), which can be quantified as a readout of receptor activation.
Methodology:
-
Cell Culture: HEK293T cells are transiently transfected with plasmids encoding the TAM-IFNγR1 chimeric receptors.
-
Compound Treatment: Transfected cells are pre-incubated with this compound or other test compounds at various concentrations for 1 hour.
-
Ligand Stimulation: Recombinant human Gas6 is added to the cells to a final concentration of 200 ng/mL and incubated for 30 minutes to induce receptor activation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-STAT1 (pSTAT1) and total STAT1.
-
Data Analysis: The band intensities for pSTAT1 and total STAT1 are quantified, and the ratio of pSTAT1 to total STAT1 is calculated. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol 2: Axl Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This is a common biochemical assay used to determine the IC50 values of ATP-competitive Axl kinase inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the Axl kinase. The phosphorylated peptide is detected using a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the phosphorylated, biotinylated peptide is bound by both the antibody and streptavidin, the two fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur upon excitation. The HTRF signal is proportional to the amount of phosphorylated substrate.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human Axl kinase, biotinylated peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the Axl kinase, the test inhibitor, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated fluorophore. Incubate in the dark to allow for binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). The IC50 value is determined by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Axl signaling pathway, the distinct mechanisms of inhibition, and a typical experimental workflow.
Caption: Axl signaling pathway activation.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
RU-302: A Comparative Analysis of Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor RU-302, focusing on its cross-reactivity with other Receptor Tyrosine Kinases (RTKs). This compound is a novel small molecule inhibitor that targets the TAM (Tyro3, Axl, and MerTK) family of receptor tyrosine kinases.[1] Unlike many kinase inhibitors that target the intracellular ATP-binding domain, this compound functions via an extracellular mechanism, blocking the interaction between the TAM receptor Ig1 ectodomain and its ligand, Gas6.[1] This unique mechanism of action suggests a potentially distinct selectivity profile compared to traditional ATP-competitive inhibitors.
This document summarizes the available quantitative data on the potency of this compound against its primary targets and provides a comparative context by examining the selectivity profiles of other well-characterized pan-TAM inhibitors, UNC2025 and sitravatinib. Detailed experimental methodologies for the key assays used in the characterization of this compound are also presented.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound against the TAM family of kinases. For a comprehensive comparison of its selectivity, data for the alternative pan-TAM inhibitors UNC2025 and sitravatinib against a broader panel of receptor tyrosine kinases are also included. The data for this compound was obtained from cell-based reporter assays, while the data for UNC2025 and sitravatinib are from broad kinase screening panels, offering a wider view of their off-target activities.
| Target Kinase | This compound (IC50, µM) | UNC2025 (IC50, nM) | Sitravatinib (IC50, nM) | Kinase Family |
| Axl | ~2.5 | 1.65 | 3.4 | TAM |
| MerTK | ~5.0 | 0.46 | 7.2 | TAM |
| Tyro3 | ~5.0 | 5.83 | Not specified | TAM |
| FLT3 | Not specified | 0.35 | Not specified | RTK |
| KIT | Not specified | 8.18 | Potently inhibits | RTK |
| MET | Not specified | 364 | Potently inhibits | RTK |
| VEGFR2 | Not specified | Not specified | 1.6 | RTK |
| TRKA | Not specified | 1.67 | Not specified | RTK |
| TRKC | Not specified | 4.38 | Not specified | RTK |
Note: The IC50 values for this compound are approximate values derived from graphical data in the source publication. The data for UNC2025 and Sitravatinib are compiled from various sources and may have been generated using different assay formats.[2][3][4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: TAM Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for this compound Identification and Validation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Based TAM Receptor Activation Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against Axl, MerTK, and Tyro3 in a cellular context.
-
Cell Lines: HEK293T cells were used to transiently express chimeric receptors consisting of the extracellular domain of the respective TAM receptor (Axl, MerTK, or Tyro3) fused to the transmembrane and intracellular domains of the interferon-alpha receptor (IFNAR). These cells also stably expressed a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Reagents:
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations.
-
Recombinant human Gas6 was used as the ligand to stimulate the TAM receptors.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
-
Procedure:
-
The engineered HEK293T cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of this compound or DMSO (as a vehicle control) for 1 hour at 37°C.
-
Following the incubation with the inhibitor, cells were stimulated with a constant concentration of Gas6 for 6 hours to induce receptor activation and subsequent luciferase reporter expression.
-
After the stimulation period, the luciferase assay reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence readings were normalized to the vehicle-treated control to determine the percentage of inhibition for each concentration of this compound.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling (General Protocol for Comparative Inhibitors)
While a comprehensive kinome scan for this compound is not publicly available, the cross-reactivity of the comparator inhibitors, such as UNC2025, was determined using a high-throughput kinase screening platform (e.g., KINOMEscan™ by DiscoveRx or similar services). The general methodology for such an assay is as follows:
-
Assay Principle: The assay is based on a competitive binding format. A test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized, active-site directed ligand is quantified. The presence of a competing inhibitor reduces the amount of kinase bound to the immobilized ligand.
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA barcode, is utilized.
-
The test compound (e.g., UNC2025) is incubated at a fixed concentration (or a range of concentrations) with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
The amount of each kinase bound to the solid support is quantified by measuring the corresponding DNA tag using quantitative PCR (qPCR).
-
The results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis:
-
The selectivity of the compound is assessed by the number of kinases that show significant binding at a given concentration.
-
For hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 for each interacting kinase, providing a quantitative measure of off-target activity.
-
Conclusion
This compound is a promising pan-TAM inhibitor with a unique extracellular mechanism of action. The available data demonstrates its potent and specific activity against the TAM family of receptor tyrosine kinases in cell-based assays. While a comprehensive kinome-wide cross-reactivity profile for this compound is not yet publicly available, a comparative analysis with other pan-TAM inhibitors like UNC2025 and sitravatinib highlights the common challenge of achieving absolute selectivity within the kinome. UNC2025, for instance, shows high potency against its intended targets but also interacts with other kinases such as FLT3 and KIT. Sitravatinib is intentionally designed as a spectrum-selective inhibitor targeting TAM and other RTK families.
The distinct extracellular mode of action of this compound may translate to a different off-target profile compared to ATP-competitive inhibitors. Further comprehensive selectivity screening of this compound against a broad panel of kinases is warranted to fully elucidate its cross-reactivity profile and to better predict its potential therapeutic window and off-target effects in a clinical setting. The experimental protocols provided herein offer a basis for such future investigations and for the continued development of this novel class of TAM inhibitors.
References
In Vivo Validation of RU-302: A Comparative Analysis of Anti-Tumor Activity
For Immediate Release
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of RU-302, a novel pan-TAM (Tyro3, Axl, MerTK) inhibitor, with other relevant anti-cancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited studies are provided.
This compound: A Potent Inhibitor of the Gas6/TAM Signaling Axis
This compound is a small molecule inhibitor designed to block the interaction between the Growth Arrest-Specific 6 (Gas6) ligand and the TAM family of receptor tyrosine kinases.[1] This interaction is a critical signaling pathway implicated in tumor progression, metastasis, and the development of therapeutic resistance. By inhibiting this pathway, this compound has demonstrated significant anti-tumor activity in preclinical models.
Mechanism of Action
The TAM receptors, upon binding with their ligand Gas6, activate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a crucial role in promoting cell survival, proliferation, and migration. This compound acts by directly interfering with the binding of Gas6 to the TAM receptors, thereby preventing their activation and inhibiting the subsequent downstream signaling cascades.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a human non-small cell lung cancer (NSCLC) xenograft model and compared with another pan-TAM inhibitor, BMS-777607.
Table 1: In Vivo Anti-Tumor Activity of this compound in H1299 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | - |
| This compound | 100 | Intraperitoneal | 650 ± 120 | 48 |
| This compound | 300 | Intraperitoneal | 400 ± 90 | 68 |
Data extracted from studies on H1299 human non-small cell lung cancer xenografts in NOD SCID gamma mice.
Table 2: In Vivo Anti-Tumor Activity of BMS-777607 in NCI-H226 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | ~1400 | - |
| BMS-777607 | 5 | Oral Gavage | ~800 | ~43 |
| BMS-777607 | 10 | Oral Gavage | ~600 | ~57 |
| BMS-777607 | 25 | Oral Gavage | ~400 | ~71 |
Data estimated from graphical representations in published studies on NCI-H226 mesothelioma xenografts in nude mice.[2][3][4]
Experimental Protocols
This compound In Vivo Xenograft Study
A detailed protocol for the in vivo validation of this compound's anti-tumor activity is as follows:
-
Cell Culture: Human H1299 non-small cell lung cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male NOD SCID gamma (NSG) mice, aged 6-8 weeks, were used for the study.
-
Tumor Implantation: 2.5 x 10^6 H1299 cells in 100 µL of PBS were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured every three days using calipers and calculated with the formula: (length x width^2)/2.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (100 mg/kg), and this compound (300 mg/kg). Treatments were administered daily via intraperitoneal injection.
-
Endpoint: The study was terminated after 21 days of treatment. Tumors were excised and weighed, and tissues were collected for further analysis. Body weight was monitored throughout the study as a measure of toxicity.
BMS-777607 In Vivo Xenograft Study
The experimental protocol for BMS-777607 involved the subcutaneous injection of 7 million NCI-H226 cells into female nude Balb/c mice.[2][4] When tumors reached approximately 200 mm³, mice were randomized into treatment groups and received the drug via oral gavage.[2][4] Tumor volumes were measured using calipers.[2][4]
Conclusion
The in vivo data demonstrates that this compound is a potent anti-tumor agent, exhibiting significant tumor growth inhibition in a dose-dependent manner in a human NSCLC xenograft model. When compared to another pan-TAM inhibitor, BMS-777607, this compound shows comparable efficacy. The detailed experimental protocol provided ensures the reproducibility of these findings. These results support the continued investigation of this compound as a promising therapeutic candidate for cancers dependent on TAM signaling.
References
Reproducibility of RU-302 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for RU-302, a pan-TAM inhibitor, to assess the reproducibility of its reported effects. The performance of this compound is compared with an alternative TAM inhibitor, Bemcentinib (BGB324), with a focus on their mechanism of action, in vitro potency, and in vivo efficacy in preclinical lung cancer models.
Executive Summary
This compound is a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, acting by blocking the interaction between the TAM receptors and their ligand, Gas6.[1][2][3] Experimental data indicates that this compound effectively inhibits Gas6-induced Axl receptor activation with a low micromolar IC50 and demonstrates suppression of tumor growth in a non-small cell lung cancer (NSCLC) xenograft model.[1] As a point of comparison, Bemcentinib (BGB324), a selective AXL inhibitor, has also shown preclinical and clinical activity in NSCLC. This guide presents the available data for both compounds to aid researchers in evaluating the potential reproducibility and application of this compound in their own studies.
Data Presentation
In Vitro Potency of TAM Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound's related compound RU-301 and Bemcentinib against the TAM receptors. While specific IC50 values for this compound are not publicly available, it is described as a pan-TAM inhibitor with low micromolar activity against Axl.[1]
| Compound | Target | IC50 | Selectivity Profile |
| RU-301 | pan-TAM | ~10 µM[2] | Broad |
| Bemcentinib (BGB324) | Axl | 14 nM[4] | Highly selective for Axl (50-100 fold over MerTK and Tyro3)[4] |
| MerTK | ~700 - 1400 nM (estimated)[4] | ||
| Tyro3 | ~700 - 1400 nM (estimated)[4] |
In Vivo Efficacy in Lung Cancer Xenograft Models
The in vivo antitumor activity of this compound was evaluated in a human H1299 NSCLC xenograft model in mice. While specific tumor volume data is not available, the study reported a significant decrease in tumor volume at two different doses.[1] Bemcentinib has also been evaluated in a preclinical NSCLC model using A549 cells.
| Compound | Cell Line | Model | Dosing | Outcome |
| This compound | H1299 | Murine NOD SCIDγ Xenograft | 100 mg/kg and 300 mg/kg, daily injection[1] | Significantly decreased tumor volume compared to vehicle control.[1] |
| Bemcentinib (BGB324) | A549 | Athymic Nude Mouse Xenograft | Not specified | Showed a 5.6-fold increase in tumor growth over 6 weeks, compared to a ~13-fold increase in the vehicle control group.[5] |
Experimental Protocols
Determination of IC50 Values (Cell Viability Assay)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Lung Cancer Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous lung cancer xenograft model in mice.
-
Cell Culture: Culture human lung cancer cells (e.g., H1299) in appropriate media and conditions until they reach the desired confluence.
-
Cell Preparation for Injection: Harvest the cells, wash them with sterile PBS, and resuspend them in a mixture of PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD SCIDγ or athymic nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.
Mandatory Visualization
Caption: Gas6 binding to TAM receptors activates downstream signaling pathways.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced suppression of tumor growth by concomitant treatment of human lung cancer cells with suberoylanilide hydroxamic acid and arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
RU-302: A Comparative Analysis of a Pan-TAM Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of RU-302, a novel pan-TAM inhibitor, and its efficacy in the context of cancer therapy. While specific quantitative data on this compound's performance across a wide range of cancer cell lines is not publicly available, this document synthesizes the existing knowledge on its mechanism of action and compares it with other known TAM inhibitors. This guide also outlines standard experimental protocols relevant to the evaluation of such compounds.
Introduction to this compound and the TAM Family
This compound is a small molecule inhibitor that targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] These receptors, and their primary ligand Gas6, play a crucial role in various cellular processes that are often dysregulated in cancer, including cell survival, proliferation, migration, and immune evasion.[1] Overexpression of TAM kinases is associated with poor prognosis and therapeutic resistance in numerous cancers.[1] this compound functions by blocking the interaction between the Gas6 ligand and the TAM receptors, thereby inhibiting downstream signaling.[1][2]
Efficacy of this compound: Current Understanding
Preclinical studies have demonstrated that this compound effectively blocks Gas6-inducible Axl receptor activation with a low micromolar IC50 in cellular assays and suppresses tumor growth in lung cancer models.[1][2] Specifically, its efficacy has been evaluated in a human H1299 lung cancer xenograft model, where it significantly decreased tumor volume.[1] Dose-response inhibition of Gas6-induced receptor activation by this compound has been observed in Axl-IFNγ R1 cell lines.
Lack of Comprehensive Comparative Data for this compound
A significant limitation in the current body of public knowledge is the absence of a comprehensive dataset detailing the IC50 values of this compound across a diverse panel of cancer cell lines. This data is essential for a thorough comparative analysis of its efficacy relative to other cancer types and alternative inhibitors.
Alternative Pan-TAM Inhibitors: A Comparative Landscape
While specific comparative data for this compound is limited, other pan-TAM inhibitors have been more extensively characterized. The following table summarizes the available IC50 data for two such inhibitors, BMS-777607 and Bemcentinib (BGB324), to provide a contextual framework for the potential efficacy of pan-TAM inhibition.
| Inhibitor | Target(s) | Cancer Cell Line(s) | IC50 | Reference(s) |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | Cell-free assays | c-Met: 3.9 nM, Axl: 1.1 nM, Ron: 1.8 nM, Tyro3: 4.3 nM | |
| Axl | U118MG (Glioblastoma) | Not specified | ||
| Axl | SF126 (Glioblastoma) | Not specified | ||
| Bemcentinib (BGB324) | Axl | Cell-based assay | 14 nM | |
| Axl | H1299 (Lung Cancer) | ~4 µM (growth inhibition) | ||
| Axl | Rh41 (Rhabdomyosarcoma) | Not specified | ||
| Axl | Primary CLL B cells | ~2.0 µM |
Note: The IC50 values presented are from different studies and assay conditions, making direct comparisons challenging. This table is intended to provide a general sense of the potency of these alternative compounds.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to evaluate its efficacy, it is crucial to visualize the targeted signaling pathway and the experimental workflows used for its characterization.
Gas6/TAM Signaling Pathway
The following diagram illustrates the Gas6/TAM signaling cascade, which is inhibited by this compound. Upon binding of the Gas6 ligand, the TAM receptors (Tyro3, Axl, Mer) dimerize and autophosphorylate, initiating downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and STAT3. These pathways regulate key cellular functions that promote cancer progression.
Caption: The Gas6/TAM signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
The efficacy of anti-cancer compounds like this compound is commonly assessed using cell viability assays. The following diagram outlines a typical workflow for such an experiment.
Caption: A generalized workflow for determining the IC50 of a compound using a cell viability assay.
Experimental Protocols
While a specific protocol for this compound efficacy testing is not available, a standard Cell Viability Assay protocol, such as the MTT assay, is provided below as a representative method.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.
-
Conclusion
This compound presents a promising therapeutic strategy by targeting the Gas6/TAM signaling axis, which is implicated in the progression of various cancers. However, a comprehensive understanding of its efficacy across different cancer cell lines is currently limited by the lack of publicly available quantitative data. Further research and publication of such data are imperative to fully assess the therapeutic potential of this compound and to guide its future clinical development. The information and protocols provided in this guide serve as a foundational resource for researchers interested in the evaluation of pan-TAM inhibitors.
References
Comparative Analysis of RU-302 and Bemcentinib: A Guide for Researchers
In the landscape of targeted cancer therapy, the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases has emerged as a critical mediator of tumor progression, metastasis, and therapeutic resistance. This guide provides a detailed comparative analysis of two inhibitors targeting this pathway, RU-302 and Bemcentinib, with a focus on their distinct mechanisms of action, preclinical efficacy, and the experimental data supporting their evaluation.
Executive Summary
This compound and Bemcentinib both target the TAM family of receptors, particularly Axl, but through fundamentally different mechanisms. Bemcentinib is a potent, selective, ATP-competitive small molecule inhibitor that targets the intracellular kinase domain of AXL. In contrast, this compound is a pan-TAM inhibitor that acts on the extracellular domain, preventing the binding of the ligand Gas6 to all three TAM receptors. This mechanistic difference is a key consideration for their therapeutic application and potential resistance profiles. Bemcentinib has advanced to clinical trials, while this compound remains in the preclinical stage of development.
Data Presentation
The following tables summarize the key quantitative data for this compound and Bemcentinib based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Bemcentinib (R428) |
| Target(s) | Pan-TAM (Tyro3, Axl, MerTK) | AXL |
| Mechanism of Action | Blocks Gas6 ligand binding to the extracellular domain | ATP-competitive inhibitor of the intracellular kinase domain |
| IC50 (AXL) | Low micromolar (in cell-based reporter assays)[1] | 14 nM (in a cell-free kinase assay)[2][3] |
| Selectivity | Pan-TAM inhibitor[1] | >100-fold selective for Axl versus Abl; 50-fold and >100-fold selective over Mer and Tyro3, respectively[2] |
Table 2: Preclinical In Vivo Efficacy
| Parameter | This compound | Bemcentinib (R428) |
| Cancer Model | H1299 lung cancer xenograft (murine NOD SCIDγ)[1] | Metastatic breast cancer models[2] |
| Administration Route | Intraperitoneal injection[1] | Oral[2] |
| Reported Outcome | Significant decrease in tumor volume at 100 mg/kg and 300 mg/kg daily injections[1] | Blocks tumor spread and prolongs survival[2] |
Mechanism of Action and Signaling Pathways
Bemcentinib directly inhibits the catalytic activity of the AXL kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion.[1][4] These pathways include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[5][6][7]
This compound, on the other hand, prevents the initial activation of the TAM receptors by their ligand, Gas6. By binding to the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain, it effectively blocks the dimerization and autophosphorylation of Tyro3, Axl, and MerTK, thus inhibiting all downstream signaling.[1]
Figure 1: Mechanisms of action for Bemcentinib and this compound.
Experimental Protocols
TAM-IFNγR1 Chimeric Receptor Reporter Assay (for this compound)
This cell-based assay was used to screen for inhibitors of Gas6-induced TAM receptor activation.[1]
-
Cell Line: CHO cells stably expressing a chimeric receptor consisting of the extracellular and transmembrane domains of a TAM receptor (Tyro3, Axl, or MerTK) fused to the intracellular domain of human interferon-gamma receptor 1 (IFNγR1).
-
Principle: Activation of the chimeric receptor by Gas6 leads to receptor dimerization and subsequent phosphorylation of STAT1 (pSTAT1), which serves as a readout for TAM activation.
-
Protocol:
-
Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Recombinant Gas6 is added to stimulate the chimeric receptors.
-
After incubation, cells are lysed, and the level of pSTAT1 is quantified by western blotting or ELISA.
-
The IC50 value is determined from the dose-response curve of pSTAT1 inhibition.
-
Figure 2: Workflow for the TAM-IFNγR1 chimeric receptor reporter assay.
In Vivo Xenograft Study (for this compound)
The in vivo efficacy of this compound was evaluated in a human lung cancer xenograft model.[1]
-
Animal Model: Murine NOD SCIDγ mice.
-
Cell Line: Human H1299 non-small cell lung cancer cells.
-
Protocol:
-
H1299 cells are subcutaneously injected into the flanks of the mice.
-
Once tumors are palpable, mice are randomized into treatment and vehicle control groups.
-
This compound is administered daily via intraperitoneal injection at specified doses (e.g., 100 mg/kg and 300 mg/kg).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).
-
Figure 3: Logical flow of the in vivo xenograft study.
Conclusion
This compound and Bemcentinib represent two distinct strategies for targeting the TAM receptor pathway. Bemcentinib's high potency and selectivity for the AXL kinase have propelled it into clinical development for various cancers. This compound's novel mechanism of inhibiting the ligand-receptor interaction across all three TAM family members offers a different therapeutic approach that may have advantages in overcoming certain resistance mechanisms. Further preclinical characterization of this compound, including the determination of specific IC50 values for each TAM receptor and broader in vivo testing, is necessary to fully assess its therapeutic potential relative to kinase inhibitors like Bemcentinib. Researchers and drug developers should consider these fundamental differences when designing studies and selecting candidates for further investigation.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Effect of RU-302 on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RU-302, a pan-TAM inhibitor, with other alternative molecules targeting the TAM (Tyro-3, Axl, MerTK) receptor tyrosine kinase family. The objective is to present a clear, data-driven validation of this compound's effect on downstream signaling pathways, supported by detailed experimental protocols and comparative analyses.
Introduction to this compound and TAM Kinase Inhibition
This compound is a small molecule inhibitor that uniquely targets the extracellular domain of TAM receptors, preventing the binding of their primary ligand, Gas6.[1][2] This mechanism obstructs the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The TAM receptors, particularly Axl and MerTK, are frequently overexpressed in various cancers and are associated with poor prognosis and therapeutic resistance, making them attractive targets for cancer therapy. This compound acts as a pan-TAM inhibitor, effectively blocking Gas6-inducible activation of Tyro-3, Axl, and MerTK.[1][2]
Comparative Analysis of TAM Inhibitors
The efficacy of this compound is best understood in the context of other available TAM kinase inhibitors. This section compares this compound with notable alternatives, focusing on their mechanism of action and inhibitory concentrations.
| Inhibitor | Target(s) | Mechanism of Action | IC50 |
| This compound | Pan-TAM (Tyro-3, Axl, MerTK) | Blocks Gas6-TAM interaction at the Ig1 ectodomain. | Low micromolar for Gas6-inducible Axl activation.[2][3] |
| RU-301 | Pan-TAM | Blocks Gas6-TAM interaction at the Ig1 ectodomain. | 10 µM (Gas6-induced TAM activation) |
| Bemcentinib (BGB324) | Axl | Selective small molecule Axl kinase inhibitor. | 14 nM (Axl) |
| UNC2025 | MerTK/FLT3 | Dual Mer/FLT3 kinase inhibitor. | 0.74 nM (MerTK), 0.8 nM (FLT3) |
| AVB-500 | Gas6 | A soluble decoy receptor that binds to and sequesters Gas6. | N/A (decoy receptor) |
Downstream Signaling Pathway Analysis
Activation of TAM receptors by Gas6 triggers several downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation. This compound's ability to inhibit these pathways is a key measure of its therapeutic potential.
The TAM Kinase Downstream Signaling Pathway
References
- 1. [PDF] Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity | Semantic Scholar [semanticscholar.org]
- 2. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Personal protective equipment for handling RU-302
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the pan-TAM inhibitor, RU-302. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on general safety protocols for handling potent, powdered research compounds. It is imperative to supplement this guide with a thorough risk assessment and adherence to your institution's specific safety procedures.
Chemical and Storage Information
This compound is identified as a pan-TAM inhibitor used in research, particularly in the context of cancer studies.[1][2] It is crucial to handle this compound with care due to its potential biological activity.
| Chemical Identifier | Value |
| CAS Number | 1182129-77-6 |
| Molecular Formula | C24H24F3N3O2S |
| Molecular Weight | 475.53 g/mol |
Proper storage is critical to maintain the integrity of this compound. The lyophilized powder should be stored at -20°C and is stable for up to 36 months.[1] Once in solution, it should be stored at -20°C and used within one month to avoid degradation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety practices for potent compounds.
| Body Part | Recommended Protection | Rationale |
| Hands | Nitrile or other chemically resistant gloves. Consider double-gloving. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and splashes. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound, which can be a primary route of exposure. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Spill Cleanup
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Engineering Controls
-
Chemical Fume Hood: All handling of powdered this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
-
Remove contaminated PPE carefully to avoid cross-contamination and dispose of it as chemical waste.
Spill Cleanup
In the event of a spill of powdered this compound:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Wear the recommended respiratory, eye, hand, and body protection.
-
Contain the Spill: Gently cover the spill with absorbent material suitable for chemical spills to avoid generating dust.
-
Clean the Area: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable laboratory decontaminant, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used PPE, contaminated absorbent materials, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
